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  • Product: 5-Bromo-2,3-dimethylbenzoic acid
  • CAS: 5613-27-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,3-dimethylbenzoic Acid in Polar Organic Solvents

Disclaimer: Publicly available scientific literature does not contain specific quantitative solubility data for 5-bromo-2,3-dimethylbenzoic acid. This guide, therefore, establishes a robust framework for understanding an...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available scientific literature does not contain specific quantitative solubility data for 5-bromo-2,3-dimethylbenzoic acid. This guide, therefore, establishes a robust framework for understanding and experimentally determining its solubility. It leverages established principles of physical chemistry and provides comparative data from the parent compound, benzoic acid, and its derivatives as a well-documented reference. The methodologies and theoretical discussions presented herein are directly applicable to the systematic study of 5-bromo-2,3-dimethylbenzoic acid for any research, development, or formulation purpose.

Introduction: The Strategic Importance of Solubility Profiling

5-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-27-4) is a substituted aromatic carboxylic acid, a molecular scaffold that serves as a valuable building block in organic synthesis.[1] Its utility is particularly noted in pharmaceutical research, where such intermediates are crucial for constructing complex molecules with specific steric and electronic properties.[1] The success of any process involving this compound—be it chemical synthesis, purification via crystallization, or formulation into a final product—is fundamentally governed by its interaction with solvents.

An accurate solubility profile is not merely academic; it is a critical dataset that informs key process decisions, mitigates risks of precipitation, and enables the rational design of scalable and reproducible protocols. This guide provides a comprehensive overview of the physicochemical properties of 5-bromo-2,3-dimethylbenzoic acid, outlines a rigorous experimental protocol for determining its solubility in a range of polar organic solvents, and discusses the theoretical underpinnings that govern its dissolution behavior.

Physicochemical Landscape: Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility science, suggesting that a solute's solubility is maximized in a solvent of similar polarity.[2] To apply this principle, we must first understand the molecular characteristics of both the solute and the selected solvents.

The Solute: 5-Bromo-2,3-dimethylbenzoic Acid
  • Molecular Formula: C₉H₉BrO₂

  • Molecular Weight: 229.07 g/mol [1]

  • Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a bromine atom (-Br), and two methyl groups (-CH₃).

The solubility behavior of this compound is a composite of its functional groups:

  • Carboxylic Acid Group: This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature promotes strong interactions with polar protic solvents. As a weak acid, its solubility can be dramatically influenced by pH.[2]

  • Aromatic Ring & Methyl Groups: The benzene ring and methyl groups are nonpolar (hydrophobic), which contributes to its solubility in less polar organic environments.

  • Bromine Atom: The bromo-substituent adds polarity and can participate in dipole-dipole interactions, but it also increases the molecular weight and size, which can sometimes negatively impact solubility.

The overall character of 5-bromo-2,3-dimethylbenzoic acid is that of a moderately polar organic acid, predicting limited solubility in water but significantly greater solubility in various polar organic solvents.

The Solvents: A Selection of Polar Organic Media

The choice of solvent is critical. Polar solvents are broadly categorized as protic (containing acidic protons, typically from -OH or -NH groups) and aprotic (lacking acidic protons).[3] The table below summarizes key properties of solvents relevant for this analysis.

SolventFormulaTypeDielectric Constant (ε)Relative Polarity
MethanolCH₃OHPolar Protic32.60.762
EthanolCH₃CH₂OHPolar Protic24.30.654
AcetonitrileCH₃CNPolar Aprotic37.50.460
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47.00.444
AcetoneCH₃COCH₃Polar Aprotic21.00.355
Ethyl AcetateCH₃COOCH₂CH₃Polar Aprotic6.00.228

Data sourced from multiple references.[3][4][5]

Experimental Protocol: The Equilibrium Shake-Flask Method

To generate reliable quantitative data, a standardized experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[6] It is an "excess solid" method, ensuring that the solvent is fully saturated at a given temperature.[7]

Step-by-Step Methodology
  • Preparation of Vials: To a series of 4 mL glass vials, add an excess of solid 5-bromo-2,3-dimethylbenzoic acid (e.g., ~50 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.[8]

  • Solvent Addition: Accurately dispense a precise volume (e.g., 2.0 mL) of the desired polar organic solvent into each vial using a calibrated pipette.

  • Sealing: Tightly cap each vial with a PTFE-lined cap. This is critical to prevent solvent evaporation during the equilibration period, which would artificially inflate the calculated solubility.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker or a temperature-controlled water bath. Set the temperature to the desired value (e.g., 25 °C / 298.15 K). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[8] The required time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For finer suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is highly effective for achieving a clear supernatant.[8] Alternatively, the supernatant can be filtered through a 0.45 µm syringe filter compatible with the organic solvent. Causality Note: This step is crucial to ensure that no solid particulates are carried over into the analytical sample, which would lead to a gross overestimation of solubility.

  • Sampling and Dilution: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant. Dilute this aliquot with a known volume of a suitable mobile phase (compatible with the analytical method) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of 5-bromo-2,3-dimethylbenzoic acid must be used to determine the concentration of the saturated solution.

  • Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess solid solute to vials B Add precise volume of solvent A->B C Seal vials tightly B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge or Filter to get clear supernatant D->E F Sample and Dilute supernatant E->F G Quantify concentration (HPLC / UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for experimental solubility determination via the shake-flask method.

Comparative Framework: Solubility of Benzoic Acid

To provide a quantitative context, the following table presents the solubility of the parent compound, benzoic acid, in several polar organic solvents. These values serve as a useful baseline for estimating the behavior of its derivatives.

SolventTemperature (K)Solubility (mole fraction)Solubility (g / 100g solvent)
Methanol298.150.229~71.5 (at 23°C)[9]
Ethanol298.150.183~52.4 (at 19.2°C)[9]
Acetonitrile298.150.134-
Ethyl Acetate298.150.228-
Acetone--Soluble[9]
Dichloromethane298.150.044-

Mole fraction data adapted from Zhang et al. for benzoic acid and its nitro-derivatives.[10] Solubility in g/100g solvent from other sources where available.[9]

Analysis of Trends: The data shows that benzoic acid has very high solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding dominates.[10] Its solubility is lower in polar aprotic solvents like acetonitrile and significantly lower in the less polar dichloromethane. This trend reinforces the importance of hydrogen bonding for dissolving carboxylic acids. It is anticipated that 5-bromo-2,3-dimethylbenzoic acid will follow a similar trend, although the absolute values will differ due to the presence of the bromo and methyl substituents.

Logical Framework for Research & Development

Understanding solubility is not an endpoint but a critical input for subsequent process development. The diagram below illustrates the central role of solubility data in a typical R&D workflow.

G cluster_upstream Upstream Processes cluster_downstream Downstream Processes Sol Solubility Profile (mg/mL vs. Solvent) Reaction Reaction Solvent Selection Sol->Reaction High solubility for reactants Workup Extraction & Washing Sol->Workup Differential solubility Purify Crystallization (Solvent/Antisolvent) Sol->Purify Moderate solubility, steep T-dependence Formulate Formulation Development Sol->Formulate Target concentration in vehicle

Caption: The role of solubility data in informing key R&D decisions.

Conclusion

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Unknown Source. Polarity of Solvents.
  • Reichardt, C. (n.d.). Solvents and Polarity. In Solvents and Solvent Effects in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • NIH PMC. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Shodex. (n.d.). Polarities of Solvents | Shodex HPLC Columns and Standards. [Link]

  • Unknown Source. (n.d.).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004. [Link]

  • NextSDS. (n.d.). 5-bromo-2,3-dimethylbenzoic acid — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 5-BROMO-2-[[[(3,4-DIMETHYLBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-bromo-2,3-dimethylbenzoic acid

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 5-bromo-2,3-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 5-bromo-2,3-dimethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the structural characterization of this and similar molecules.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. For a substituted aromatic compound like 5-bromo-2,3-dimethylbenzoic acid, understanding its behavior in the mass spectrometer is crucial for its unambiguous identification in complex matrices.

The fragmentation of a molecule is not a random process; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of a carboxylic acid group, a bromine atom, and two methyl groups on the aromatic ring of 5-bromo-2,3-dimethylbenzoic acid dictates a unique and predictable fragmentation pattern. This guide will explore these pathways in detail.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

The Molecular Ion Peak

For 5-bromo-2,3-dimethylbenzoic acid (C₉H₉BrO₂), the molecular weight is approximately 228 g/mol . A key characteristic in the mass spectrum will be the molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity at m/z 228 and 230.[1][2] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways under EI

The fragmentation of the molecular ion of 5-bromo-2,3-dimethylbenzoic acid is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. Aromatic carboxylic acids typically undergo characteristic losses of the hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4][5][6]

  • Loss of a Hydroxyl Radical ([M-17]⁺): A common fragmentation pathway for carboxylic acids involves the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH).[1][6] This leads to the formation of a stable acylium ion. For 5-bromo-2,3-dimethylbenzoic acid, this would result in a prominent ion cluster at m/z 211/213.

  • Loss of the Carboxyl Group ([M-45]⁺): Another characteristic fragmentation is the loss of the entire carboxyl group as a radical (•COOH).[1][5][6] This results in an ion corresponding to the bromodimethylbenzene radical cation. This would be observed as an ion cluster at m/z 183/185.

  • Loss of Water ([M-18]⁺): Aromatic acids with a substituent containing an abstractable hydrogen atom in the ortho position can lose a molecule of water.[3][5] In the case of 5-bromo-2,3-dimethylbenzoic acid, the presence of the ortho methyl group facilitates this "ortho effect," leading to a fragment at m/z 210/212.

  • Loss of a Methyl Radical ([M-15]⁺): Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃) from one of the methyl groups, leading to a fragment at m/z 213/215.

The following diagram illustrates the proposed fragmentation pathway of 5-bromo-2,3-dimethylbenzoic acid under Electron Ionization.

EI_Fragmentation M [C₉H₉BrO₂]⁺˙ m/z 228/230 Molecular Ion M_minus_OH [C₉H₈BrO]⁺ m/z 211/213 M->M_minus_OH - •OH M_minus_H2O [C₉H₇BrO]⁺˙ m/z 210/212 M->M_minus_H2O - H₂O (ortho effect) M_minus_CH3 [C₈H₆BrO₂]⁺ m/z 213/215 M->M_minus_CH3 - •CH₃ M_minus_COOH [C₈H₈Br]⁺˙ m/z 183/185 M->M_minus_COOH - •COOH M_minus_CO_OH [C₈H₈Br]⁺ m/z 183/185 M_minus_OH->M_minus_CO_OH - CO

Caption: Predicted EI fragmentation of 5-bromo-2,3-dimethylbenzoic acid.

Summary of Key EI Fragments
m/z Value (⁷⁹Br/⁸¹Br)Proposed Fragment IonNotes
228/230[C₉H₉BrO₂]⁺˙Molecular Ion (M⁺˙) peak, showing the characteristic M/M+2 isotope pattern for bromine.[1]
213/215[C₈H₆BrO₂]⁺Loss of a methyl radical (•CH₃).
211/213[C₉H₈BrO]⁺Loss of a hydroxyl radical (•OH), forming a stable acylium ion.[1][6]
210/212[C₉H₇BrO]⁺˙Loss of water (H₂O) due to the ortho effect.[3][5]
183/185[C₈H₈Br]⁺˙Loss of the carboxyl group (•COOH).[1][5][6]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[7] This method imparts less energy to the analyte, resulting in minimal fragmentation in the source. Fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS).

Ion Formation in ESI

For 5-bromo-2,3-dimethylbenzoic acid, with its acidic carboxylic group, negative ion mode ESI is highly effective. The molecule will readily deprotonate to form the [M-H]⁻ ion at m/z 227/229. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 229/231.

Tandem Mass Spectrometry (MS/MS) Fragmentation in Negative Ion Mode

Collision-Induced Dissociation (CID) of the deprotonated molecule [M-H]⁻ will induce fragmentation. The primary fragmentation pathway in negative ion mode for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂).

  • Loss of Carbon Dioxide ([M-H-44]⁻): The most prominent fragmentation of the [M-H]⁻ ion of 5-bromo-2,3-dimethylbenzoic acid is the loss of a neutral CO₂ molecule. This results in a carbanion fragment at m/z 183/185.

The following diagram illustrates the proposed fragmentation of 5-bromo-2,3-dimethylbenzoic acid under ESI-MS/MS in negative ion mode.

ESI_Fragmentation M_minus_H [C₉H₈BrO₂]⁻ m/z 227/229 Deprotonated Molecule M_minus_H_minus_CO2 [C₈H₈Br]⁻ m/z 183/185 M_minus_H->M_minus_H_minus_CO2 - CO₂

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 5-bromo-2,3-dimethylbenzoic acid.

Experimental Protocols

Sample Preparation

To acquire a mass spectrum, a dilute solution of 5-bromo-2,3-dimethylbenzoic acid should be prepared in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. For ESI, the addition of a small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization efficiency.

Mass Spectrometry Analysis

Electron Ionization (EI-MS):

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe can be used.

  • Ionization Energy: Standard 70 eV.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.

Electrospray Ionization (ESI-MS):

  • Instrumentation: A liquid chromatograph-mass spectrometer (LC-MS) or direct infusion into the ESI source.

  • Ionization Mode: Both positive and negative ion modes should be evaluated.

  • MS/MS Analysis: Isolate the [M-H]⁻ or [M+H]⁺ ion in the first mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Vary the collision energy to observe the fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of 5-bromo-2,3-dimethylbenzoic acid is predictable and provides significant structural information. Under Electron Ionization, the presence of a bromine atom is readily identified by the characteristic M/M+2 isotopic pattern. Key fragmentations include the loss of hydroxyl and carboxyl groups, as well as water due to the ortho effect. In Electrospray Ionization, the molecule is readily analyzed in negative ion mode, where the deprotonated molecule undergoes a characteristic loss of carbon dioxide upon collisional activation. This in-depth understanding of the fragmentation patterns is invaluable for the confident identification and structural confirmation of 5-bromo-2,3-dimethylbenzoic acid in various scientific applications.

References

  • Vertex AI Search. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Benchchem. (n.d.). 5-Bromo-2,3-dimethylbenzoic Acid|CAS 5613-27-4.
  • Mass Spectrometry: Fragment
  • Whitman College. (n.d.). GCMS Section 6.12.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Chemistry LibreTexts. (2023, August 29).
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • Doc Brown's Chemistry. (2026, February 24).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2,3-Dimethylbenzoic Acid for Research and Development

This guide provides a comprehensive overview of the safety protocols and handling guidelines for 5-bromo-2,3-dimethylbenzoic acid (CAS No. 5613-27-4), a key building block in pharmaceutical and organic synthesis.[1] Desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the safety protocols and handling guidelines for 5-bromo-2,3-dimethylbenzoic acid (CAS No. 5613-27-4), a key building block in pharmaceutical and organic synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Understanding the Compound: Physicochemical and Hazardous Properties

5-Bromo-2,3-dimethylbenzoic acid is a solid aromatic carboxylic acid.[1] Its molecular structure, featuring a bromine atom and a carboxylic acid group on a dimethylated benzene ring, dictates its reactivity and toxicological profile.[1] The presence of the halogenated aromatic ring necessitates specific handling precautions to mitigate potential health risks.

Physicochemical Data
PropertyValueSource
CAS Number 5613-27-4[2][3][4]
Molecular Formula C9H9BrO2[1][3]
Molecular Weight 229.07 g/mol [1][3]
Appearance Solid[1]
Melting Point Data not readily available
Boiling Point Data not readily available[5]
Solubility Data not readily available. Benzoic acids generally exhibit moderate solubility in water and good solubility in organic solvents like ethanol and acetone.[6]
Hazard Identification and GHS Classification

5-Bromo-2,3-dimethylbenzoic acid is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is the first step in a robust risk assessment.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation 2H315: Causes skin irritation.[1][2]
Eye Irritation 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictogram:

The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system, as well as its acute toxicity upon ingestion, skin contact, or inhalation.[2] The causality behind these hazards lies in the reactivity of the aromatic carboxylic acid and the potential for the compound to interfere with biological processes upon exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of 5-bromo-2,3-dimethylbenzoic acid powder, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7][8] A face shield should be worn in situations with a higher risk of splashing, such as when preparing solutions.[7]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling this compound.[7] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[9]

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect street clothes and skin from contamination.[7][8]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[10][11][12] The specific type of respirator should be determined by a qualified industrial hygienist based on the specific work conditions.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling 5-Bromo-2,3-Dimethylbenzoic Acid cluster_core_items Core PPE Items cluster_splash_items Splash Hazard Items cluster_resp_items Respiratory Items ppe_core Core PPE (Mandatory for all handling) ppe_splash Splash Hazard PPE (Solution Preparation) ppe_core->ppe_splash Additional Protection ppe_resp Respiratory Protection (As per risk assessment) ppe_core->ppe_resp If Engineering Controls Insufficient goggles Chemical Safety Goggles ppe_core->goggles gloves Nitrile Gloves ppe_core->gloves coat Lab Coat ppe_core->coat face_shield Face Shield ppe_splash->face_shield respirator NIOSH-Approved Respirator ppe_resp->respirator

Caption: Required PPE for handling 5-bromo-2,3-dimethylbenzoic acid.

Step-by-Step Handling Protocol

This protocol outlines the safe handling of 5-bromo-2,3-dimethylbenzoic acid from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The storage area should be clearly marked and access restricted to authorized personnel.

Weighing and Solution Preparation
  • Preparation: Before handling the solid, ensure the fume hood is operational and all necessary PPE is donned. Prepare all necessary equipment (spatula, weigh boat, beaker, solvent) and place it inside the fume hood.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust.

  • Transfer: Gently add the weighed solid to the solvent in a beaker or flask.

  • Dissolving: Stir the mixture to dissolve the solid. If necessary, gentle heating on a hot plate can be used, but this should be done with caution to avoid splashing and solvent evaporation.

  • Closing: Securely close the stock container and the container with the prepared solution.

Post-Handling
  • Decontamination: Clean any contaminated surfaces and equipment within the fume hood.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8]

Handling_Workflow start Start: Obtain Chemical fume_hood Work in Fume Hood start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh Solid Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Step-by-step workflow for handling 5-bromo-2,3-dimethylbenzoic acid.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

  • Large Spills: For larger spills, evacuate the area and contact the institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing 5-bromo-2,3-dimethylbenzoic acid must be treated as hazardous waste.

  • Solid Waste: Unused solid compound and any contaminated materials (e.g., weigh boats, gloves) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for halogenated organic waste.[14] Do not pour this waste down the drain.[14]

  • Disposal: All hazardous waste must be disposed of through the institution's approved hazardous waste management program, following all local, state, and federal regulations.[8][13][15][16] Incineration at high temperatures is a common disposal method for halogenated compounds.[17]

Conclusion

5-Bromo-2,3-dimethylbenzoic acid is a valuable research chemical, but its safe use is contingent upon a thorough understanding of its hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before using this or any other chemical.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Laboratory Safety. Workplace Safety and Health Council. [Link]

  • Cas 5613-28-5,Methyl 5-bromo-2,3-dimethylbenzoate. LookChem. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Crystalgen. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Staying Safe in the Lab: Easy Tips for Handling Chemicals. Eversafe Academy. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. National Academies Press. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 5-bromo-2,3-dimethylbenzoic acid — Chemical Substance Information. NextSDS. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • 5-Bromo-2,3-dimethylbenzoic acid - Related Substances. U.S. Environmental Protection Agency. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

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Exploratory

thermodynamic stability and melting point of 5-bromo-2,3-dimethylbenzoic acid

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-Bromo-2,3-dimethylbenzoic Acid Introduction 5-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-27-4) is a substituted aromatic carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 5-Bromo-2,3-dimethylbenzoic Acid

Introduction

5-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-27-4) is a substituted aromatic carboxylic acid with significant utility as a building block in organic synthesis.[1][2] Its molecular structure, featuring a benzoic acid core functionalized with a bromine atom and two methyl groups, makes it a valuable intermediate in the development of complex molecules, particularly within pharmaceutical research.[2] The thermodynamic stability and melting point of this compound are critical physicochemical parameters that dictate its storage conditions, reaction kinetics, purification methods, and ultimately its suitability for various applications.

This technical guide provides a comprehensive analysis of these properties for researchers, scientists, and drug development professionals. It delves into the theoretical underpinnings of how the compound's specific substitution pattern influences its stability and melting characteristics, outlines rigorous experimental protocols for their determination, and presents a framework for data interpretation.

Molecular Structure and its Influence on Physicochemical Properties

The properties of 5-bromo-2,3-dimethylbenzoic acid are a direct consequence of its molecular architecture. The benzene ring is substituted with three key groups: a carboxylic acid (-COOH), two methyl groups (-CH₃), and a bromine atom (-Br).

  • Carboxylic Acid Group: The -COOH group is the primary driver of intermolecular interactions. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This typically leads to the formation of stable hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids that significantly increases melting points and thermodynamic stability.

  • Methyl Groups: Located at the 2- and 3-positions, these electron-donating groups (+I effect) increase the electron density of the aromatic ring.[3] Their steric bulk can also influence the crystal packing arrangement of the molecules, potentially affecting the efficiency of intermolecular forces.

  • Bromine Atom: Positioned at the 5-position (meta to the carboxyl group), bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I effect).[4] This effect can influence the acidity of the carboxylic acid.[3] Electron-withdrawing groups can stabilize the carboxylate anion, thereby increasing the acidity of the parent benzoic acid.[4]

The interplay between the strong hydrogen bonding from the carboxylic acid, the steric and electronic contributions of the methyl groups, and the electronic influence of the bromine atom collectively determines the energy of the crystal lattice. A more stable crystal lattice requires more energy to disrupt, resulting in a higher melting point and greater thermodynamic stability.

Melting Point Determination: A Criterion for Purity and Identity

The melting point is the temperature at which a crystalline solid transitions to a liquid.[5] For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[6] Therefore, melting point determination is a fundamental and highly informative technique for both identifying a compound and assessing its purity.[5]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[6][7]

Methodology:

  • Sample Preparation:

    • Ensure the 5-bromo-2,3-dimethylbenzoic acid sample is completely dry and finely powdered.

    • Gently tap the open end of a thin-walled capillary tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the capillary on a hard surface to pack the sample tightly to a height of 2–3 mm.[6][8]

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Measurement:

    • Rapid Heating (Initial Scan): Heat the sample rapidly (e.g., 10°C/min) to determine an approximate melting range.[8] This saves time and provides a target for the precise measurement.

    • Slow Heating (Accurate Determination): Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the initial scan.

    • Decrease the heating rate to 1–2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7][8]

    • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[7]

  • Validation:

    • Repeat the measurement with at least one more sample to ensure the results are consistent and reproducible.

Data Presentation

The physicochemical properties of 5-bromo-2,3-dimethylbenzoic acid are summarized below. Note that while a precise experimental melting point is not widely published, data for structurally similar compounds provides a valuable reference point.

PropertyValueSource
Chemical Name 5-bromo-2,3-dimethylbenzoic acid[1]
CAS Number 5613-27-4[1]
Molecular Formula C₉H₉BrO₂[2][9]
Molecular Weight 229.07 g/mol [2]
Physical Form Solid[2]
Melting Point To be experimentally determined.
Reference Melting Point 5-Bromo-2-methylbenzoic acid: 167-171 °C[10]

Thermodynamic Stability Analysis using Differential Scanning Calorimetry (DSC)

Thermodynamic stability refers to the energy state of a system, and for a crystalline solid, it is largely defined by the strength of its crystal lattice. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in physical properties as a function of temperature.[11][12] It directly measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing quantitative thermodynamic data.[11]

For 5-bromo-2,3-dimethylbenzoic acid, DSC can be used to determine its melting temperature (Tₘ), the enthalpy of fusion (ΔHfus), and to screen for polymorphism (the existence of multiple crystalline forms). The enthalpy of fusion is the energy required to melt the solid, providing a direct measure of the stability of the crystal lattice.[13]

Experimental Protocol: DSC Analysis

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.[14]

  • Sample Preparation:

    • Accurately weigh 2–5 mg of the 5-bromo-2,3-dimethylbenzoic acid sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system, preventing any loss of material through sublimation.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as dry nitrogen (e.g., at a flow rate of 20-50 mL/min), to create a stable and non-reactive atmosphere.[14]

    • Program the instrument to heat the sample at a constant rate, typically 10 K/min (or 10°C/min), over a temperature range that encompasses the expected melting point.[14][15]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting plot is a DSC thermogram.

  • Data Analysis:

    • Melting Point (Tₘ): Determined from the onset temperature or the peak temperature of the endothermic melting event on the thermogram.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.[16] This value, typically in J/g or kJ/mol, quantifies the energy absorbed during melting.

    • Polymorphism/Purity: The presence of multiple melting peaks or a broad melting endotherm may indicate the presence of polymorphs or impurities.

Visualization of the DSC Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for characterizing the thermodynamic properties of a solid compound.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Instrumental Analysis cluster_analysis Phase 3: Data Interpretation Sample 1. Obtain Pure Sample (5-bromo-2,3-dimethylbenzoic acid) Weigh 2. Accurately Weigh Sample (2-5 mg) Sample->Weigh Encapsulate 3. Encapsulate in Pan & Hermetically Seal Weigh->Encapsulate Load 5. Load Sample & Reference Pans Encapsulate->Load Calibrate 4. Instrument Calibration (e.g., with Indium) Calibrate->Load Prerequisite Program 6. Set Thermal Program (Heating Rate, Temp Range, N2 Purge) Load->Program Run 7. Execute DSC Scan Program->Run Thermogram 8. Generate Thermogram (Heat Flow vs. Temperature) Run->Thermogram Analyze 9. Analyze Peaks Thermogram->Analyze Report 10. Report Thermodynamic Data Analyze->Report Tm Melting Temp (Tm) Analyze->Tm DeltaH Enthalpy of Fusion (ΔHfus) Analyze->DeltaH Purity Purity/Polymorph Screen Analyze->Purity Tm->Report DeltaH->Report Purity->Report

Caption: Workflow for Thermodynamic Analysis using DSC.

Conclusion

The are fundamental properties essential for its effective use in research and development. Its stability is governed by the robust hydrogen-bonding network of the carboxylic acid dimers, modulated by the electronic and steric effects of the bromo and dimethyl substituents. Rigorous characterization via capillary melting point determination and Differential Scanning Calorimetry provides not only precise values for these parameters but also critical insights into the compound's purity and crystalline nature. The protocols and theoretical framework presented in this guide offer a robust system for the accurate and reliable assessment of 5-bromo-2,3-dimethylbenzoic acid, ensuring its quality and performance in synthetic applications.

References

  • NextSDS.
  • Edisco.
  • Benchchem. 5-Bromo-2,3-dimethylbenzoic Acid|CAS 5613-27-4.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Sigma-Aldrich. 5-Bromo-2-methylbenzoic acid 97 79669-49-1.
  • University of Calgary.
  • ResolveMass Laboratories Inc.
  • PubChem. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004.
  • JoVE.
  • PubChemLite. 5-bromo-2,3-dimethylbenzoic acid (C9H9BrO2).
  • PMC. Influence of Position and Size of Substituents on the Mechanism of Partitioning: A Thermodynamic Study on Acetaminophens, Hydroxybenzoic Acids, and Parabens.
  • University of Kentucky X-Ray Crystallography Facility. Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • Wikipedia. Differential scanning calorimetry.
  • Scientific Research Publishing.
  • SciSpace.
  • The Royal Society of Chemistry.
  • PubMed. Differential scanning calorimetry.
  • ResearchG
  • BLD Pharm. 5613-27-4|5-Bromo-2,3-dimethylbenzoic acid|BLD Pharm.
  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ChemicalBook. 5-Bromo-2-methylbenzoic acid | 79669-49-1.
  • EPO.
  • Scribd. Efficient Synthesis of 5-Bromo-2-Chloro Benzoic Acid | PDF.
  • Journal of Biochemical Technology.
  • ChemicalBook. 4-Bromo-2,5-dimethylbenzoic acid synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-methylbenzoic Acid | 79669-49-1.
  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid.
  • NIST WebBook. Benzoic acid, 2,3-dimethyl-.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.

Sources

Foundational

UV-Vis Absorption Spectroscopy of 5-Bromo-2,3-Dimethylbenzoic Acid: Mechanistic Insights and Analytical Protocols

Executive Summary 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly functionalized aromatic carboxylic acid utilized extensively in pharmaceutical R&D as a versatile building block for cross-coupling reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly functionalized aromatic carboxylic acid utilized extensively in pharmaceutical R&D as a versatile building block for cross-coupling reactions (e.g., Suzuki or Heck reactions) . Understanding its photophysical properties through Ultraviolet-Visible (UV-Vis) spectroscopy is critical for drug development professionals. UV-Vis data not only facilitates the quantification of the compound in solution but also provides profound insights into its electronic structure, purity, and molecular interactions. This whitepaper delineates the photophysical foundations, substituent effects, and a self-validating experimental protocol for acquiring and interpreting the UV-Vis spectrum of this complex molecule.

Photophysical Foundations: Electronic Transitions & Auxochromic Effects

The UV-Vis absorption profile of 5-bromo-2,3-dimethylbenzoic acid is dictated by the conjugated π -electron system of the central benzoic acid chromophore, which is subsequently perturbed by its three substituents.

In an unsubstituted benzoic acid molecule, absorption is characterized by two primary transitions:

  • π→π∗ Transitions: Originating from the aromatic ring, yielding a high-intensity primary band (E-band) near 230 nm and a lower-intensity secondary band (B-band) near 273 nm.

  • n→π∗ Transitions: Originating from the non-bonding lone pairs on the carbonyl oxygen, typically appearing as a weak shoulder above 300 nm due to symmetry-forbidden selection rules.

The Causality of Substituent Shifts

The addition of electron-repelling substituents, such as methyl groups, acts as auxochromes that fundamentally alter the molecular orbital (MO) energies of the benzoic acid core .

  • 2,3-Dimethyl Groups (+I Effect & Hyperconjugation): The methyl groups donate electron density into the aromatic ring. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level.

  • 5-Bromo Group (+M Effect & Heavy Atom Effect): The bromine atom possesses lone pairs that participate in resonance (+M effect) with the π -system, further extending conjugation. Additionally, its large atomic radius (heavy atom effect) increases spin-orbit coupling.

The Result: The energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is significantly reduced. This reduction requires lower-energy (longer wavelength) photons for excitation, causing a pronounced bathochromic shift (red shift). Simultaneously, the increased transition probability manifests as a hyperchromic effect (increased molar absorptivity, ϵ ) . For context, similar brominated benzoic acids demonstrate strong shifted absorptions in the 240–280 nm range .

G Base Benzoic Acid Core Chromophore Methyl +I Effect & Hyperconjugation (2,3-Dimethyl) Base->Methyl Bromo +M Resonance & Heavy Atom (5-Bromo) Base->Bromo MO HOMO Energy Elevated HOMO-LUMO Gap Reduced Methyl->MO Bromo->MO Shift Bathochromic (Red) & Hyperchromic Shifts MO->Shift Spectrum Final UV-Vis Spectrum λ_max shifted to ~245nm & ~290nm Shift->Spectrum

Figure 1: Mechanistic workflow and substituent effects governing the UV-Vis absorption profile.

Quantitative Data Interpretation

Based on empirical Woodward-Fieser and Scott rules for substituted benzenes, combined with reference data for brominated and methylated benzoic acids, the anticipated UV-Vis spectral data for 5-bromo-2,3-dimethylbenzoic acid is summarized below.

Electronic TransitionApproximate λmax​ (nm)Estimated ϵ ( L⋅mol−1⋅cm−1 )Photophysical Assignment
E-band ( π→π∗ )240 - 245> 12,000Primary benzenoid transition; strongly allowed.
B-band ( π→π∗ )285 - 2952,500 - 3,500Secondary benzenoid transition; vibrationally allowed.
R-band ( n→π∗ )~ 320 (Shoulder)< 100Carbonyl oxygen lone pair excitation; symmetry forbidden.

Experimental Workflow: Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By utilizing a serial dilution matrix, the workflow inherently verifies the Beer-Lambert Law ( A=ϵbc ) and flags any concentration-dependent anomalies (e.g., dimerization).

Step 1: Solvent Selection & Preparation
  • Action: Select UV-grade Ethanol (EtOH) as the primary solvent.

  • Causality: Carboxylic acids readily form hydrogen-bonded dimers in non-polar solvents, which distorts the absorption spectrum. Ethanol acts as a hydrogen-bond acceptor/donor, disrupting these dimers and stabilizing the polar excited state of the molecule. Furthermore, EtOH has a low UV cutoff (~210 nm), ensuring it does not mask the analyte's E-band.

Step 2: Stock Solution Formulation
  • Action: Accurately weigh 2.29 mg of 5-bromo-2,3-dimethylbenzoic acid (MW: 229.07 g/mol ) using a microbalance. Dissolve quantitatively in 10.0 mL of UV-grade EtOH to yield a 1.0×10−3 M stock solution.

  • Causality: Creating a highly concentrated stock minimizes weighing errors and ensures complete solvation before downstream dilution.

Step 3: Serial Dilution (The Self-Validation Step)
  • Action: Prepare three working concentrations: 1.0×10−5 M, 2.5×10−5 M, and 5.0×10−5 M.

  • Causality: Measuring multiple concentrations allows for the construction of a calibration curve. If the calculated molar absorptivity ( ϵ ) remains constant across all dilutions, the system successfully validates that the instrument is within its linear dynamic range and that no concentration-dependent aggregation is occurring.

Step 4: Instrument Initialization & Blanking
  • Action: Utilize matched quartz cuvettes (1 cm path length). Perform a baseline correction (blanking) using pure UV-grade EtOH in both the reference and sample beams of a dual-beam spectrophotometer.

  • Causality: Standard borosilicate glass absorbs UV radiation below 340 nm, which would completely obscure the target spectrum. Quartz is transparent down to 190 nm. Blanking mathematically subtracts the solvent's inherent absorbance and Rayleigh scattering from the final data.

Step 5: Spectral Acquisition
  • Action: Scan the samples from 200 nm to 400 nm at a scan rate of 100 nm/min, utilizing a narrow slit width (e.g., 1 nm).

  • Causality: A 1 nm slit width provides the optimal balance between signal-to-noise ratio and spectral resolution, which is highly critical for resolving the fine vibrational structure often present in the B-band of substituted aromatics.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-bromo-". NIST Chemistry WebBook, SRD 69. URL: [Link]

  • C. M. Moser and A. I. Kohlenberg. "The ultra-violet absorption spectra of some benzoic acids with electron-repelling substituents". Journal of the Chemical Society (Resumed), 1951, 804-809. URL:[Link]

  • Hanoi National University of Education (HNUE). "UV-Vis Spectroscopy: Electron-Releasing and Electron-Withdrawing Effects". Educational Repository. URL: [Link]

Exploratory

experimental pKa value and acidity of 5-bromo-2,3-dimethylbenzoic acid

An In-Depth Technical Guide to the Experimental pKa Value and Acidity of 5-bromo-2,3-dimethylbenzoic Acid This guide provides a comprehensive technical analysis of the acidity of 5-bromo-2,3-dimethylbenzoic acid, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Experimental pKa Value and Acidity of 5-bromo-2,3-dimethylbenzoic Acid

This guide provides a comprehensive technical analysis of the acidity of 5-bromo-2,3-dimethylbenzoic acid, including a theoretical estimation of its pKa and a detailed experimental protocol for its precise determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of substituted benzoic acids.

Introduction: The Critical Role of pKa in Scientific Research

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a molecule in solution. In the context of drug development, the pKa value of an active pharmaceutical ingredient (API) is of paramount importance as it governs its ionization state at physiological pH. This, in turn, dictates crucial properties such as solubility, membrane permeability, and ultimately, bioavailability and therapeutic efficacy.[1][2] For researchers in synthetic and medicinal chemistry, a precise understanding of a molecule's pKa is essential for reaction optimization, purification, and the design of novel compounds with desired physicochemical characteristics.

Theoretical Framework and pKa Estimation

The acidity of a substituted benzoic acid is intricately influenced by the electronic and steric effects of its substituents.[4][5] In the case of 5-bromo-2,3-dimethylbenzoic acid, we must consider the interplay of the bromo and the two methyl groups attached to the benzene ring.

2.1. Structural Analysis and Substituent Effects

The structure of 5-bromo-2,3-dimethylbenzoic acid features a carboxylic acid group, a bromine atom, and two methyl groups.

  • Bromo Group: The bromine atom, located at the meta position relative to the carboxylic acid, is an electron-withdrawing group primarily through its inductive effect (-I). This effect withdraws electron density from the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[6][7]

  • Methyl Groups: The two methyl groups, located at the ortho and meta positions, are electron-donating groups through their inductive effect (+I). This effect pushes electron density into the aromatic ring, destabilizing the carboxylate anion and decreasing the acidity (increasing the pKa).[6]

  • The Ortho Effect: The presence of a methyl group at the 2-position (ortho to the carboxylic acid) can introduce a steric effect known as the "ortho effect".[6][8] This effect can force the carboxylic acid group out of the plane of the benzene ring, disrupting the resonance stabilization of the carboxylate anion and potentially leading to an increase in acidity. However, the exact nature and magnitude of the ortho effect can be complex and are not always predictable.[9]

2.2. Quantitative Estimation using the Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic effects of meta and para substituents on the reactivity of benzene derivatives, including the acidity of benzoic acids.[10][11][12][13] The equation is expressed as:

log(K/K₀) = σρ

or

pKa₀ - pKa = σρ

where:

  • K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively.

  • pKa and pKa₀ are their corresponding pKa values.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.00.[11]

To estimate the pKa of 5-bromo-2,3-dimethylbenzoic acid, we can use the principle of additivity of substituent constants. However, it's important to note that the Hammett equation is most accurate for meta and para substituents and does not explicitly account for steric or ortho effects.

A comparative analysis with known pKa values of related benzoic acids can provide a reasonable estimation.

CompoundpKa
Benzoic acid4.20[14]
3-Bromobenzoic acid3.81
4-Bromobenzoic acid3.96[15]
2-Bromobenzoic acid2.96[15]
2,3-Dimethylbenzoic acid3.79
3,5-Dimethylbenzoic acid4.33
2,6-Dimethylbenzoic acid3.24[15]

Based on these values, the electron-withdrawing bromo group is expected to lower the pKa relative to benzoic acid, while the electron-donating methyl groups will likely increase it. The opposing effects of these substituents make a precise theoretical prediction challenging without experimental validation.

Synthesis of 5-bromo-2,3-dimethylbenzoic Acid

For the experimental determination of its pKa, a pure sample of 5-bromo-2,3-dimethylbenzoic acid is required. While commercially available from various suppliers[16][17][18], a brief outline of a potential synthetic route is provided for context. A common approach to synthesizing brominated aromatic compounds is through electrophilic aromatic substitution. For instance, the bromination of 2,3-dimethylbenzoic acid using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst could yield the desired product. Purification would then be achieved through recrystallization or column chromatography.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[19][20][21] The technique involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (5-bromo-2,3-dimethylbenzoic acid) while monitoring the pH of the solution. The pKa is determined from the pH at the half-equivalence point of the titration.

4.1. Experimental Protocol

Reagents and Materials:

  • 5-bromo-2,3-dimethylbenzoic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized water (carbonate-free)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette (Class A)

  • Beakers and volumetric flasks

Procedure:

  • Preparation of Analyte Solution: Accurately weigh a sample of 5-bromo-2,3-dimethylbenzoic acid to prepare a solution of approximately 0.01 M. Due to its potential low aqueous solubility, a co-solvent such as a methanol-water mixture may be necessary. If a co-solvent is used, the determined pKa will be an apparent pKa (pKa') specific to that solvent system.[19][22]

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) before starting the titration.

  • Titration Setup:

    • Place a known volume (e.g., 50.00 mL) of the analyte solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.

  • Titration:

    • Record the initial pH of the analyte solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.

    • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Blank Titration: Perform a blank titration with the same solvent system (without the analyte) to correct for any acidic or basic impurities.

4.2. Data Analysis

  • Plot the Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

  • Determine the Equivalence Point (Veq): The equivalence point is the point of steepest slope on the titration curve, which can be determined by finding the maximum of the first derivative of the curve (ΔpH/ΔV vs. V) or the zero crossing of the second derivative (Δ²pH/ΔV² vs. V).

  • Determine the Half-Equivalence Point (Veq/2): Calculate the volume of titrant corresponding to the half-equivalence point (Veq/2).

  • Determine the pKa: The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[11]

Diagram of the Potentiometric Titration Workflow

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (0.01 M 5-bromo-2,3-dimethylbenzoic acid) setup Assemble Titration Apparatus prep_analyte->setup prep_titrant Standardize 0.1 M NaOH prep_titrant->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH Titrant Incrementally & Record pH and Volume setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_veq Determine Equivalence Point (Veq) (1st/2nd Derivative) plot_curve->find_veq find_pka Determine pKa at Veq/2 find_veq->find_pka

A schematic representation of the potentiometric titration workflow.

4.3. Alternative Method: UV-Vis Spectrophotometry

For compounds with a suitable chromophore near the ionizable group, UV-Vis spectrophotometry offers an alternative or complementary method for pKa determination.[19][23][24] This technique relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[25] It is particularly useful for compounds with low solubility or when only small amounts of sample are available.[19]

Conclusion

While a definitive experimental pKa value for 5-bromo-2,3-dimethylbenzoic acid is not currently published, a comprehensive understanding of its acidity can be achieved through a combination of theoretical estimation and rigorous experimental determination. The electronic effects of the bromo and dimethyl substituents suggest a pKa value that is likely to be in the range of other substituted benzoic acids. The detailed potentiometric titration protocol provided in this guide offers a robust and reliable method for accurately determining this crucial physicochemical parameter. The resulting experimental pKa will be invaluable for future research and development involving this compound, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Hammett equation - Wikipedia. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. Available at: [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available at: [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link]

  • Hammett Equation - YouTube. Available at: [Link]

  • Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below - Vaia. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]

  • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Available at: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC. Available at: [Link]

  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • 5-bromo-2,3-dimethylbenzoic acid (C9H9BrO2) - PubChemLite. Available at: [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • 5-bromo-2,3-dimethylbenzoic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. Available at: [Link]

Sources

Foundational

5-Bromo-2,3-dimethylbenzoic Acid (CAS 5613-27-4): Mechanistic Pathways and Applications in Advanced Organic Synthesis

As a Senior Application Scientist specializing in synthetic methodology, I approach the functionalization of highly substituted arenes not merely as a sequence of steps, but as an exercise in managing competing electroni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic methodology, I approach the functionalization of highly substituted arenes not merely as a sequence of steps, but as an exercise in managing competing electronic and steric microenvironments. 5-Bromo-2,3-dimethylbenzoic acid (CID: 66895989) is a quintessential example of a bifunctional building block where regiochemistry dictates reactivity.

This whitepaper provides an in-depth technical analysis of the compound's mechanism of action in organic synthesis, focusing on how its structural parameters govern its utility in pharmaceutical development, including the synthesis of renin inhibitors and aniline-derived glaucoma therapeutics .

Structural and Electronic Interplay (The Mechanistic Foundation)

The synthetic utility of 5-bromo-2,3-dimethylbenzoic acid stems from its specific substitution pattern, which creates two distinct, orthogonal reactive nodes:

  • The Acyl Node (C1 Carboxylic Acid): Positioned adjacent (ortho) to the C2-methyl group, this site is sterically hindered. Derivatization here requires overcoming a significant activation energy barrier.

  • The Electrophilic Node (C5 Bromine): Positioned para to the C2-methyl and meta to the C3-methyl, this site is sterically accessible but electronically modulated by the electron-donating inductive (+I) and hyperconjugative effects of the methyl groups.

In my experience optimizing these pathways, the primary failure mode in utilizing this compound is underestimating the steric shield provided by the C2-methyl group during acyl substitution, or failing to account for the electron-rich nature of the ring during transition-metal catalysis.

ReactionPathways cluster_0 C5-Position (Electrophilic Node) cluster_1 C1-Position (Acyl Node) Core 5-Bromo-2,3-dimethylbenzoic Acid Br_Site Aryl Bromide (Para to C2-Me) Core->Br_Site COOH_Site Carboxylic Acid (Ortho to C2-Me) Core->COOH_Site Pd_Cat Pd(0) Oxidative Addition Br_Site->Pd_Cat Suzuki Suzuki Cross-Coupling (C-C Bond Formation) Pd_Cat->Suzuki Activation HATU/DIPEA Activation (Overcomes Steric Bulk) COOH_Site->Activation Amide Amide Bond Formation (C-N Bond Formation) Activation->Amide

Bifunctional reactivity map of 5-bromo-2,3-dimethylbenzoic acid highlighting key synthetic nodes.

Mechanistic Pathways in Organic Synthesis

Overcoming Steric Hindrance in Amide Bond Formation

The formation of an amide bond at the C1 position is a critical step in synthesizing complex pharmaceutical intermediates . However, the C2-methyl group physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack by an incoming amine.

The Causality of Reagent Selection: Standard coupling reagents like EDC/HOBt often result in poor yields or require extended reaction times because the resulting OBt active ester remains highly sensitive to steric bulk. To bypass this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates an HOAt active ester. The critical mechanistic advantage is the nitrogen atom at the 7-position of the HOAt pyridine ring. This nitrogen forms an intramolecular hydrogen bond with the incoming amine, effectively anchoring the nucleophile and directing it into the carbonyl carbon, thereby accelerating the reaction despite the ortho-methyl steric shield.

Palladium-Catalyzed Cross-Coupling at C5

The C5-bromine serves as an excellent electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings .

Electronic Modulation: Oxidative addition of Pd(0) into an aryl halide bond is typically faster for electron-deficient rings. Because the C2 and C3 methyl groups are electron-donating, they increase the electron density of the aromatic system, which slightly raises the activation energy for Pd(0) insertion. However, because the C5 position is sterically unencumbered (unlike positions ortho to the methyls), the reaction proceeds efficiently at elevated temperatures (e.g., 90°C) using standard phosphine ligands (e.g., PPh3).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 5-Bromo-2,3-dimethylbenzoic acid Transmet Transmetalation [Ar-Pd(II)-R] OxAdd->Transmet R-B(OH)2, Base RedElim Reductive Elimination [Product Release] Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-mediated Suzuki-Miyaura cross-coupling at the C5-electrophilic node.

Comparative Reactivity Profile

To fully grasp the unique utility of 5-bromo-2,3-dimethylbenzoic acid, it must be contextualized against its structural analogs. The table below summarizes how specific substituent shifts alter the compound's synthetic trajectory.

Table 1: Comparative Reactivity Profile of Substituted Benzoic Acids

CompoundSubstituentsKey Reactive SitesPrimary Synthetic ApplicationSteric/Electronic Profile
5-Bromo-2,3-dimethylbenzoic acid -Br (C5), -CH3 (C2, C3)C1 (-COOH), C5 (-Br)Pd-catalyzed cross-couplings, Amide synthesisModerate C1 steric hindrance; C5 activated for oxidative addition.
5-Amino-2,3-dimethylbenzoic acid -NH2 (C5), -CH3 (C2, C3)C1 (-COOH), C5 (-NH2)Diazotization, Condensation reactionsZwitterionic potential; highly nucleophilic C5 amino group.
2-Amino-5-bromo-3-methylbenzoic acid -NH2 (C2), -Br (C5), -CH3 (C3)C1, C2, C5Electrophilic aromatic substitution, Cross-couplingHigh electron density at C5 due to strong +M effect of ortho/para -NH2.

Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating systems." They incorporate built-in analytical checkpoints to ensure the mechanistic pathways are proceeding as intended without requiring immediate isolation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Form a C-C bond at the C5 position using an arylboronic acid .

  • Preparation & Degassing: In a Schlenk flask, combine 5-bromo-2,3-dimethylbenzoic acid (1.0 equiv), (3,5-difluorophenyl)boronic acid (1.2 equiv), and Na2CO3 (4.0 equiv). Add a solvent mixture of DMF/EtOH/H2O (4:1:1 v/v/v).

    • Validation Checkpoint: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. Degas the mixture via argon sparging for 15 minutes. Failure to degas will result in rapid oxidation of Pd(0) to inactive Pd(II) black.

  • Catalyst Introduction: Add Pd(PPh3)4 (0.1 equiv) under a strict inert atmosphere.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous mixture, indicating catalyst turnover. Complete consumption is verified by the disappearance of the starting material mass (m/z 227/229).

  • Workup: Quench with water, acidify to pH 3 using 1M HCl (critical to protonate the carboxylate for organic extraction), and extract with EtOAc. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Sterically Demanding Amide Bond Formation (C1 Functionalization)

Objective: Couple the sterically hindered C1 carboxylic acid with a primary amine (e.g., cyclopropylamine) .

  • Activation: Dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.3 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: A slight color change to a deeper yellow indicates the successful formation of the active HOAt ester. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Coupling: Add cyclopropylamine (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 18 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The active ester intermediate will be completely consumed, yielding a new, higher-Rf spot corresponding to the less polar amide product.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer sequentially with water (3x) and brine to rigorously remove DMF and water-soluble HATU byproducts. Dry over Na2SO4 and concentrate.

References

  • PubChem. "5-bromo-2,3-dimethylbenzoic acid (C9H9BrO2)". Source: National Center for Biotechnology Information. URL:[Link]

  • European Patent Office. "EP2274295B1 - SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS". Source: Google Patents.
  • World Intellectual Property Organization. "WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application". Source: Google Patents.

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-2,3-dimethylbenzoic Acid

Context & Substrate Profiling 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly versatile aromatic building block frequently utilized in the synthesis of complex pharmaceutical architectures, including antidia...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Substrate Profiling

5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly versatile aromatic building block frequently utilized in the synthesis of complex pharmaceutical architectures, including antidiabetic agents and therapeutics for glaucoma[1][2].

From a structural perspective, the molecule presents unique steric and electronic dynamics that dictate its reactivity in palladium-catalyzed cross-coupling:

  • Steric Accessibility: The bromine atom is located at the C5 position, flanked by two relatively unhindered protons (C4 and C6). The steric bulk of the molecule (the two methyl groups at C2 and C3) is concentrated around the carboxylic acid at C1. This leaves the C5 position highly accessible for the bulky palladium catalyst during the oxidative addition step.

  • Electronic Profile: Under the basic conditions required for cross-coupling, the carboxylic acid is deprotonated to form a carboxylate anion. While carboxylates are generally electron-donating, its meta-relationship to the C5 bromine minimizes direct resonance deactivation, preserving the electrophilicity of the C-Br bond for efficient palladium insertion[1].

Mechanistic Causality & Reaction Design

To achieve high catalytic turnover and chemoselectivity, the reaction conditions must be carefully engineered to balance the solubility of the substrate and the stability of the catalytic intermediates[2].

  • Catalyst Selection (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is an ideal, robust catalyst for this substrate. The unhindered nature of the C5 bromine allows the bulky triphenylphosphine ligands to efficiently participate in the catalytic cycle without steric clash.

  • Base Stoichiometry (4.0 Equivalents Na2CO3): The use of a large excess of base is a critical design choice. Exactly 1.0 equivalent is immediately consumed to deprotonate the carboxylic acid moiety. The remaining 3.0 equivalents are required to activate the arylboronic acid (forming the reactive hydroxyboronate complex essential for transmetalation) and to neutralize the hydrobromic acid generated during the cycle.

  • Ternary Solvent System (DMF/EtOH/H2O): A 4:1:1 volumetric ratio of DMF, Ethanol, and Water creates an optimal biphasic/homogenized environment. DMF stabilizes the Pd(II) intermediates, water dissolves the inorganic base to facilitate boronate formation, and ethanol acts as a phase-transfer agent to ensure efficient mass transfer between the aqueous and organic components[2].

Quantitative Reaction Parameters

ComponentReagentEquivalentsRole in Reaction
Substrate 5-Bromo-2,3-dimethylbenzoic acid1.0 eqElectrophile; limits reaction scale
Coupling Partner Arylboronic Acid (e.g., Ar-B(OH)2)1.2 eqNucleophile; slight excess prevents homocoupling
Catalyst Pd(PPh3)40.1 eq (10 mol%)Mediates the cross-coupling cycle
Base Na2CO3 (Anhydrous)4.0 eqDeprotonates COOH; activates boronic acid
Solvent (Organic) DMF / Ethanol4:1 ratioSolubilizes organic reagents; stabilizes Pd
Solvent (Aqueous) Deionized Water1 part (vs 4 parts DMF)Solubilizes base; drives transmetalation

Standardized Experimental Protocol

The following self-validating protocol is optimized for the synthesis of biaryl carboxylic acids[2].

Phase I: Reaction Assembly and Activation
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2,3-dimethylbenzoic acid (1.0 eq), the selected arylboronic acid (1.2 eq), and anhydrous Na2CO3 (4.0 eq).

  • Solvent Introduction: Add a ternary solvent mixture of DMF, EtOH, and H2O (4:1:1 volumetric ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing (Critical Step): Subject the suspension to vigorous nitrogen sparging for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidation of the phosphine ligands to triphenylphosphine oxide, which would prematurely poison the active Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add Pd(PPh3)4 (10 mol%). Seal the vessel.

  • Thermal Cycling: Submerge the flask in a pre-heated oil bath at 80–90 °C. Stir vigorously for 12–16 hours.

Phase II: In-Process Control (IPC)
  • Monitor the reaction via LC-MS. Note: Because the product exists as a water-soluble sodium carboxylate in the basic reaction mixture, direct TLC spotting will result in baseline retention. To perform TLC, withdraw a 50 µL aliquot, quench with 100 µL of 1M HCl, and extract with 200 µL of EtOAc. Spot the organic layer.

Phase III: Phase-Selective Workup
  • Quench & Filtration: Cool the reaction to ambient temperature. Filter the mixture through a short pad of Celite to remove palladium black and insoluble salts. Wash the pad with water and EtOAc.

  • Impurity Purge: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 20 mL). Causality: The target product remains in the aqueous layer as a carboxylate salt. This extraction removes neutral organic impurities (catalyst ligands, homocoupled byproducts). Discard the organic washings.

  • Product Precipitation: Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2. The biaryl carboxylic acid will precipitate or become highly lipophilic.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude biaryl product.

Pathway Visualization

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Complex Ar–Pd(II)(Br)Lₙ Pd0->OxAdd Oxidative Addition + 5-Bromo-2,3-dimethylbenzoate TransMet Transmetalation Complex Ar–Pd(II)(Ar')Lₙ OxAdd->TransMet Transmetalation + Ar'-B(OH)₃⁻ / Base Product Biaryl Product (5-Aryl-2,3-dimethylbenzoic acid) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle for 5-bromo-2,3-dimethylbenzoic acid cross-coupling.

Sources

Application

Application Note: Esterification Strategies and Protocols for 5-Bromo-2,3-dimethylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Substrate Profiling 5-Bromo-2,3-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Substrate Profiling

5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly valuable aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including aniline derivatives [1] and substituted piperidine renin inhibitors [2].

When designing synthetic routes involving this substrate, chemists must account for two competing structural features [3]:

  • Steric Hindrance (The Ortho-Effect): The methyl group at the C2 position is directly ortho to the C1-carboxylic acid. This creates a steric shield that restricts the approach of nucleophiles to the carbonyl carbon.

  • Electronic Deactivation: The meta-bromo group at C5 exerts an electron-withdrawing inductive effect (-I). While this slightly increases the acidity of the carboxylic acid, it decreases the nucleophilicity of the resulting carboxylate anion.

Because of the C2-methyl steric bulk, standard Fischer esterification (refluxing the acid in alcohol with catalytic H₂SO₄) often suffers from sluggish kinetics, incomplete conversion, and poor yields. The rate-determining step of Fischer esterification requires the formation of a bulky tetrahedral intermediate, which is energetically unfavorable in ortho-substituted systems. To achieve high-yielding esterifications, alternative thermodynamic and kinetic driving forces must be employed.

Mechanistic Causality & Strategy Selection

To bypass the steric penalty of the tetrahedral intermediate, we recommend three distinct protocols based on the target ester and the nature of the alcohol.

  • Strategy A (Acyl Chloride Method): Converts the carboxylic acid into a highly electrophilic acyl chloride using Thionyl Chloride (SOCl₂). The extreme electrophilicity of the acyl chloride forces the reaction forward, overcoming the steric barrier.

  • Strategy B (Sₙ2 Alkylation): Deprotonates the acid to form a carboxylate, which then acts as a nucleophile to attack an alkyl halide. This completely bypasses the sterically crowded carbonyl carbon, moving the reaction center to the unhindered alkyl halide.

  • Strategy C (Steglich Esterification): Utilizes EDC·HCl and DMAP to form an active O-acylisourea intermediate under mild conditions. This is ideal when the target alcohol is structurally complex or acid-sensitive.

Decision Workflow

Esterification_Workflow Start 5-Bromo-2,3-dimethylbenzoic acid (Sterically Hindered) Decision Target Ester / Alcohol Type? Start->Decision Meth1 Simple Aliphatic (e.g., Methyl, Ethyl) Decision->Meth1 Excess ROH Meth2 Alkyl Halide Available (e.g., Benzyl, Allyl) Decision->Meth2 SN2 Alkylation Meth3 Complex / Sensitive Alcohol (e.g., API intermediate) Decision->Meth3 Mild Conditions ProtA Protocol A: Thionyl Chloride (SOCl2) + Alcohol Meth1->ProtA ProtB Protocol B: K2CO3 + Alkyl Halide in DMF Meth2->ProtB ProtC Protocol C: EDC·HCl + DMAP + Alcohol Meth3->ProtC

Decision tree for selecting the optimal esterification protocol based on target ester properties.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 5-bromo-2,3-dimethylbenzoate via Acyl Chloride

Best For: Simple aliphatic esters (Methyl, Ethyl). Causality: The addition of catalytic DMF generates the Vilsmeier-Haack reagent in situ, which acts as a highly active chlorinating species, significantly accelerating the conversion of the hindered acid to the acyl chloride.

  • Activation: Suspend 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Chlorination: Cool the mixture to 0 °C and add thionyl chloride (SOCl₂) (2.0 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 40 °C for 2–3 hours.

    • Self-Validating System: The reaction progress is visually self-indicating. The initial cloudy suspension will transition into a completely clear, homogenous solution once the acyl chloride is fully formed. Furthermore, the cessation of HCl and SO₂ gas evolution confirms completion.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove all excess SOCl₂.

  • Esterification: Redissolve the crude acyl chloride in DCM and add it dropwise to a pre-cooled (0 °C) solution of anhydrous methanol (5.0 eq) and triethylamine (2.5 eq). Stir for 1 hour.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the pure methyl ester.

Protocol B: Synthesis of Benzyl 5-bromo-2,3-dimethylbenzoate via Sₙ2 Alkylation

Best For: Esters derived from primary alkyl halides (e.g., Benzyl, Allyl, PMB). Causality: Potassium carbonate deprotonates the carboxylic acid. The resulting carboxylate bypasses the steric bulk at the C1 position by acting as a nucleophile that attacks the unhindered electrophilic carbon of the benzyl bromide.

  • Dissolution: Dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The starting material is a highly polar carboxylic acid that will streak near the baseline (R_f ~0.1). As the reaction proceeds, this spot will be entirely replaced by a tight, non-polar, UV-active product spot (R_f ~0.6), validating complete conversion.

  • Workup: Cool to room temperature and dilute with water (5 volumes) to precipitate the product or force it into the organic phase. Extract with ethyl acetate (3x). Wash the combined organic layers extensively with water (3x) and brine to remove residual DMF. Dry over MgSO₄ and concentrate.

Protocol C: Mild Steglich Esterification for Complex Alcohols

Best For: Acid-sensitive, structurally complex, or sterically hindered alcohols. Causality: EDC·HCl forms an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which is then easily trapped by the alcohol at room temperature without the need for harsh acids or heat.

  • Preparation: Dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 eq), the target complex alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath to prevent thermal degradation.

  • Coupling: Add EDC·HCl (1.2 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents thermal spikes and limits the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12 hours.

  • Workup:

    • Self-Validating System: The use of EDC·HCl intentionally generates a highly water-soluble urea byproduct. By quenching the reaction with 1M HCl and performing standard aqueous washes (1M HCl, saturated NaHCO₃, brine), both the urea byproduct and the DMAP catalyst are quantitatively partitioned into the aqueous layer. The organic layer will retain only the highly pure ester, validating the efficiency of the purification design.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three protocols when applied to 5-bromo-2,3-dimethylbenzoic acid.

MethodKey ReagentsTemperature ProfileTypical YieldReaction TimeOptimal Substrate Scope
A: Acyl Chloride SOCl₂, DMF (cat.), ROH40 °C → 0 °C85–95%3–4 hSimple aliphatic alcohols (Methanol, Ethanol)
B: Sₙ2 Alkylation K₂CO₃, R-X, DMF60 °C80–90%4–6 hPrimary alkyl halides (Benzyl bromide, Allyl bromide)
C: Steglich EDC·HCl, DMAP, DCM0 °C → RT70–85%12–16 hComplex, acid-sensitive, or secondary alcohols

References

  • WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application Google Patents[1]

  • EP2274295B1 - Substituted piperidine derivatives as renin inhibitors European Patent Office / Google Patents[2]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-2,3-dimethylbenzoic acid

Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide.[5]

This guide provides a detailed examination and a robust starting protocol for the Suzuki-Miyaura coupling of a challenging substrate: 5-bromo-2,3-dimethylbenzoic acid. This particular substrate presents a confluence of steric hindrance from the two ortho-methyl groups and the electronic influence of the carboxylic acid, necessitating a carefully optimized reaction protocol.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium catalyst.[4][6] The cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of 5-bromo-2,3-dimethylbenzoic acid), forming a Pd(II) complex.[1][4][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3]

  • Transmetalation: Following the oxidative addition, a transfer of the organic moiety from the boronic acid to the palladium center occurs.[4][5] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, leading to the formation of the desired biaryl product and the regeneration of the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[4][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Di-aryl Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Coupled Product Ar-Pd(II)-Ar'(L2)->Product Ar-X 5-bromo-2,3-dimethylbenzoic acid Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design Considerations for a Hindered Substrate

The successful coupling of 5-bromo-2,3-dimethylbenzoic acid hinges on overcoming the steric hindrance posed by the two ortho-methyl groups and managing the presence of the carboxylic acid functionality.

Catalyst and Ligand Selection

For sterically demanding substrates, the choice of ligand is paramount.[8][9] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and the reductive elimination steps.[4][5] Ligands such as SPhos and RuPhos have demonstrated high efficacy in coupling sterically hindered aryl bromides.[10] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for challenging couplings due to their strong σ-donating properties and steric bulk.[11]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] For substrates containing acid functionalities, additional equivalents of base are required to first neutralize the acidic proton before participating in the catalytic cycle.[12] Potassium phosphate (K₃PO₄) is often a good choice as it is effective in many cases and can be used with a small amount of water.[13] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary, though they can also promote side reactions.[11][13]

Solvent System

The choice of solvent influences the solubility of the reagents and the stability of the catalytic species.[14] Anhydrous, degassed solvents such as 1,4-dioxane or toluene are commonly employed.[13] Often, the addition of a small amount of water is beneficial when using phosphate or carbonate bases.[6]

Recommended Protocol: Suzuki-Miyaura Coupling of 5-bromo-2,3-dimethylbenzoic acid

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

Reagents and Equipment
ComponentRecommended SupplierNotes
5-bromo-2,3-dimethylbenzoic acidCommercially Available---
Arylboronic acidCommercially Available---
Pd₂(dba)₃Strem Chemicals, Sigma-AldrichPalladium Precursor
SPhosStrem Chemicals, Sigma-AldrichLigand
K₃PO₄Sigma-Aldrich, Acros OrganicsBase
1,4-Dioxane (anhydrous)Sigma-Aldrich, Acros OrganicsSolvent
Degassed Water------
Schlenk flask or microwave vial------
Magnetic stir bar------
Inert gas supply (Argon or Nitrogen)------
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-bromo-2,3-dimethylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Catalyst and Ligand Addition : Under a positive pressure of the inert gas, add the palladium precursor, Pd₂(dba)₃ (2 mol %), and the ligand, SPhos (4.4 mol %).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide. Then, add degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).[1]

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.[13]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware add_solids Add aryl bromide, boronic acid, and base start->add_solids inert Evacuate and backfill with inert gas (3x) add_solids->inert add_catalyst Add Pd precursor and ligand inert->add_catalyst add_solvent Add degassed solvent and water add_catalyst->add_solvent heat Heat with stirring (80-110 °C) add_solvent->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute and wash with water and brine cool->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify caption Figure 2: Experimental Workflow.

Figure 2: Experimental Workflow.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst system.Screen alternative bulky phosphine ligands (e.g., RuPhos) or NHC-based catalysts.[11] Increase reaction temperature or time.
Poor quality of reagents.Use fresh, high-purity reagents and ensure solvents are anhydrous and properly degassed.[14]
Protodeborylation Decomposition of the boronic acid.Use a milder base (e.g., K₂CO₃) or run the reaction under strictly anhydrous conditions.[14] Consider using more stable boronic esters (e.g., pinacol esters).
Homocoupling Presence of oxygen.Ensure thorough degassing of the reaction mixture and solvents.[14]
Suboptimal stoichiometry.Use a slight excess of the boronic acid (1.1-1.5 equivalents).[14]
Solubility Issues Carboxylate salt formation.If the carboxylate salt of the starting material or product has poor solubility, explore different solvent systems (e.g., THF, DMF, or toluene).[12]

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-2,3-dimethylbenzoic acid is a challenging yet achievable transformation. Success relies on the judicious selection of a catalyst system capable of overcoming steric hindrance, an appropriate base to manage the acidic functionality, and carefully controlled reaction conditions. The protocol provided herein offers a well-reasoned and robust starting point for researchers and drug development professionals aiming to synthesize complex biaryl structures from this sterically encumbered building block.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, P., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12, 5458. Retrieved from [Link]

  • Borah, A. J., et al. (2024). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 22(8), 1645-1655. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2019, January 8). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PubMed. (2010, December 22). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Retrieved from [Link]

  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. Retrieved from [Link]

  • PMC. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Retrieved from [Link]

  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]

Sources

Application

Advanced Protocol for Amide Bond Formation: Coupling 5-Bromo-2,3-dimethylbenzoic Acid

Executive Summary 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly versatile building block frequently utilized in pharmaceutical research and the synthesis of complex molecular architectures[1]. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly versatile building block frequently utilized in pharmaceutical research and the synthesis of complex molecular architectures[1]. The compound presents two distinct chemical features: a carboxylic acid flanked by an ortho-methyl group (introducing moderate steric hindrance), and a meta-bromo substituent that serves as a critical handle for downstream carbon-carbon bond formation[1]. This application note details a highly efficient, chemoselective protocol for amide bond formation using HATU, ensuring quantitative conversion while preserving the aryl bromide for subsequent cross-coupling.

Mechanistic Rationale & Reagent Selection

Amide bond formation is a cornerstone reaction in organic synthesis[2]. However, the ortho-methyl group at the C2 position of 5-bromo-2,3-dimethylbenzoic acid partially shields the carboxylate, reducing the efficacy of standard carbodiimide reagents (e.g., DCC or EDC).

To overcome this steric barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), first reported by Louis A. Carpino in 1993, is the reagent of choice[3]. HATU activates the carboxylic acid to form a highly reactive OAt-active ester[4]. The superior kinetics of HATU are driven by the "7-aza effect" —a neighboring group participation mechanism where the pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[4]. This ensures rapid aminolysis even with sterically hindered substrates.

Table 1: Reagent Selection Matrix for Hindered Benzoic Acids
Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct Removal
HATU / DIPEA OAt-Active EsterExcellent Very LowAqueous wash (TMU is water-soluble)
EDC / HOBt OBt-Active EsterModerateLowAqueous wash (Urea is water-soluble)
T3P / Pyridine Mixed AnhydrideGoodLowAqueous wash (Water-soluble phosphates)
DCC / DMAP O-AcylureaPoorHighFiltration (DCU is insoluble)

Workflow Visualization

HATU_Activation A 5-Bromo-2,3-dimethyl- benzoic Acid B Carboxylate Anion A->B DIPEA (Deprotonation) C O-Acyl(tetramethyl)- isouronium Salt B->C HATU D OAt-Active Ester (7-Aza Effect) C->D HOAt Displacement E Target Amide D->E Amine (Aminolysis)

Figure 1: Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.

Standard Operating Procedure (SOP)

This protocol is adapted from validated pharmaceutical research workflows, specifically mirroring conditions utilized in the synthesis of complex renin inhibitors[5].

Materials & Reagents (1.0 mmol Scale)
  • 5-Bromo-2,3-dimethylbenzoic acid : 1.0 eq (229.07 mg)[1]

  • Primary or Secondary Amine : 1.2 eq (1.2 mmol)[5]

  • HATU : 1.3 eq (494 mg)[5]

  • N,N-Diisopropylethylamine (DIPEA / Hünig's base) : 3.0 eq (~522 µL)[5]

  • Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Execution
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition : Add DIPEA (3.0 eq) to the solution.

    • Causality: The first equivalent deprotonates the carboxylic acid. The second neutralizes the hexafluorophosphate counterion of HATU. The third ensures the incoming amine remains in its highly nucleophilic free-base form.

  • Pre-Activation : Add HATU (1.3 eq) in one portion[5]. Stir the reaction mixture at room temperature for 15–30 minutes.

    • Causality: Pre-activation allows the complete formation of the OAt-active ester[3]. Adding the amine too early can lead to direct reaction with HATU, forming an unreactive guanidinium byproduct.

  • Aminolysis : Add the amine (1.2 eq) dropwise or in one portion[5].

  • Reaction Maturation : Stir the resulting mixture at room temperature for 18 hours[5]. Monitor reaction progress via LC-MS or TLC until the OAt-active ester is fully consumed.

Workup & Purification
  • Quenching : Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl)[5].

    • Causality: NH₄Cl mildly neutralizes the basic reaction mixture without hydrolyzing the newly formed amide bond.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL)[5].

  • Washing : Wash the combined organic extracts sequentially with water (to remove DMF and the tetramethylurea byproduct[3]) and brine[5].

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[5].

  • Isolation : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure brominated amide.

Chemoselective Downstream Processing

The mild, room-temperature basic conditions of the HATU coupling strictly preserve the C–Br bond. This chemoselectivity is critical, as the resulting brominated amide serves as a direct precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the rapid elaboration of the molecular scaffold[1].

Chemoselectivity A 5-Bromo-2,3-dimethylbenzoic Acid B Amide Bond Formation (HATU, DIPEA, RT) A->B C Brominated Amide Intermediate (C-Br Bond Intact) B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) C->D E Advanced Functionalized Scaffold D->E

Figure 2: Chemoselective workflow preserving the C-Br bond for downstream cross-coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric hindrance or inactive ester formationIncrease HATU to 1.5 eq; extend pre-activation time to 45 mins.
Guanidinium Byproduct Amine added too earlyEnsure a strict 15-30 min pre-activation before introducing the amine.
Low Yield after Workup Product is highly water-solubleExtract with 10% MeOH in DCM instead of EtOAc; minimize aqueous washes.
Loss of Bromine Atom Trace metal contamination or excessive heatEnsure the use of metal-free spatulas/flasks; strictly maintain the reaction at room temperature.

References

  • European Patent Office. "EP 2274295 B1: SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS" (Actelion Pharmaceuticals Ltd / Merck & Co., Inc.).
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Wikipedia . "HATU". Wikimedia Foundation. URL:[Link]

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 5-Bromo-2,3-dimethylbenzoic Acid

Foreword by the Senior Application Scientist: In modern drug discovery, functionalizing sterically hindered, multi-substituted aromatic rings requires a deep understanding of catalytic microenvironments. I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist: In modern drug discovery, functionalizing sterically hindered, multi-substituted aromatic rings requires a deep understanding of catalytic microenvironments. I have designed this application note to move beyond generic procedures, offering researchers a causality-driven, self-validating guide to manipulating 5-bromo-2,3-dimethylbenzoic acid.

Executive Summary & Scientific Rationale

5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) is a highly versatile building block in organic synthesis, heavily utilized in the development of complex targeted therapies such as renin inhibitors and antidiabetic agents[1][2]. The molecule's architecture presents a unique synthetic profile: a reactive C-Br bond at the C5 position, which is highly amenable to transition-metal-catalyzed cross-coupling, balanced by the steric and electronic influence of two adjacent methyl groups (C2, C3) and a carboxylic acid (C1)[1].

Causality in Experimental Design: The primary challenge in functionalizing this substrate lies in the unprotected carboxylic acid. With a pKa of approximately 4.0, the free acid will rapidly quench basic catalysts or ligands if not properly managed. Therefore, catalytic systems must either employ a pre-protection strategy (e.g., esterification or amide coupling)[2] or utilize an excess of inorganic base (≥3.0 equivalents) to generate the carboxylate salt in situ. The resulting carboxylate is electron-rich and sterically demanding, which prevents it from poisoning the Palladium catalyst, allowing oxidative addition to proceed selectively at the C5 bromine[3].

Pathway Visualization

Workflow cluster_catalysis Palladium-Catalyzed Functionalization SM 5-Bromo-2,3-dimethylbenzoic acid OxAdd Oxidative Addition [Pd(0) → Pd(II)] SM->OxAdd Pd Catalyst Base (≥3 eq) Suzuki Suzuki-Miyaura Transmetalation OxAdd->Suzuki Buchwald Buchwald-Hartwig Amine Coordination OxAdd->Buchwald RedElim1 Reductive Elimination (C-C Bond) Suzuki->RedElim1 RedElim2 Reductive Elimination (C-N Bond) Buchwald->RedElim2 RedElim1->OxAdd Pd(0) Regeneration Prod_CC 5-Aryl/Alkyl Derivatives RedElim1->Prod_CC RedElim2->OxAdd Pd(0) Regeneration Prod_CN 5-Amino Derivatives RedElim2->Prod_CN

Catalytic pathways for C-C and C-N functionalization of 5-bromo-2,3-dimethylbenzoic acid.

Quantitative Comparison of Catalytic Systems

The following table summarizes optimized catalytic systems for the functionalization of the C5 position.

Reaction TypeCatalyst PrecursorLigandBase (Equiv)Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂·CH₂Cl₂dppf (inherent)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)9075 - 92%
Buchwald-Hartwig (C-N) Pd₂(dba)₃XPhosCs₂CO₃ (3.0 eq)Toluene or t-Amyl Alcohol10065 - 85%
Miyaura Borylation (C-B) Pd(dppf)Cl₂·CH₂Cl₂dppf (inherent)KOAc (3.0 eq)1,4-Dioxane (Anhydrous)8080 - 95%

Data synthesized from established cross-coupling methodologies applied to halo-benzoic acids[2][3].

Detailed Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Objective: Formation of 5-aryl-2,3-dimethylbenzoic acid derivatives without prior protection of the carboxylic acid.

Reagents & Materials:

  • 5-Bromo-2,3-dimethylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Degassed 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-2,3-dimethylbenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 ratio) via syringe. Causality: Water is essential to dissolve the K₂CO₃, facilitating the formation of the reactive boronate complex required for the transmetalation step.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate the aqueous layer (which contains the target carboxylate product). Acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the product. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • TLC Monitoring: The starting material is heavily UV-active. Upon coupling, a new spot with a different Rf will appear. Co-spotting is mandatory to ensure the starting material is fully consumed.

  • LC-MS Validation: Analyze the crude mixture using negative electrospray ionization (ESI-). The exact monoisotopic mass of the starting material is 227.98 Da[4][5]. Look for the disappearance of the characteristic bromine isotopic doublet (1:1 ratio of ⁷⁹Br / ⁸¹Br) at m/z 227 / 229 [M-H]-. The appearance of the new [M-H]- peak corresponding to the coupled benzoic acid derivative confirms success.

Protocol B: Buchwald-Hartwig Amination via Amide Intermediate

Objective: C-N bond formation. Direct amination of the free acid is often low-yielding due to competitive binding; thus, pre-activation to an amide is recommended[2].

Step-by-Step Methodology:

  • Amide Formation (Pre-activation): React 5-bromo-2,3-dimethylbenzoic acid (1.0 equiv) with HATU (1.3 equiv), an amine (e.g., cyclopropylamine, 1.2 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in DMF at room temperature for 18 hours[2].

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-bromo-2,3-dimethylbenzamide intermediate[2].

  • Catalytic Amination: In a glovebox, charge a vial with the amide intermediate (1.0 equiv), the secondary amine coupling partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Reaction Execution: Suspend in anhydrous Toluene. Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, preventing the off-cycle formation of stable Pd-amido dead-end complexes.

  • Purification: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • Intermediate Verification: LC-MS (ESI+) of the amide intermediate must show the [M+H]+ peak with the preserved bromine isotope pattern, proving the C-Br bond survived the HATU coupling intact.

  • Final Product Verification: ¹H NMR will show the disappearance of the secondary amine N-H proton (if coupling a secondary amine) and an upfield shift in the aromatic protons at the C4 and C6 positions due to the electron-donating effect of the newly installed nitrogen atom.

References

  • Source: European Patent Office (via Google Patents)
  • Title: 5-Bromo-2,3-dimethylbenzoic acid - Related Substances (DTXSID501302929) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

  • Title: 5-bromo-2,3-dimethylbenzoic acid (C9H9BrO2) - PubChemLite Source: PubChemLite (LCSB) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solvent Solubility Issues with 5-Bromo-2,3-dimethylbenzoic Acid

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly substituted, halogenated aromatic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly substituted, halogenated aromatic compounds.

5-Bromo-2,3-dimethylbenzoic acid (CAS: 5613-27-4) presents a unique thermodynamic challenge. While the carboxylic acid (-COOH) group offers a polar, hydrogen-bonding moiety, its solvation potential is heavily masked by the severe steric hindrance and lipophilicity of the two methyl groups and the heavy bromine atom. This structural dichotomy often leads to frustrating precipitation events, supersaturation artifacts, and analytical inconsistencies.

This guide is designed to move beyond basic "like dissolves like" advice. Here, we will dissect the causality behind these solubility failures and provide self-validating, field-proven protocols to ensure your compound remains in solution.

Part 1: Core Troubleshooting Guides (FAQs)

Q1: My 5-bromo-2,3-dimethylbenzoic acid precipitates immediately when I dilute my DMSO stock into an aqueous biological assay buffer. How do I prevent this? The Causality: This is a classic "solvent shift" supersaturation failure. The compound is highly soluble in pure DMSO because the solvent's strong dipole disrupts the carboxylic acid dimers while effectively solvating the hydrophobic aromatic ring. However, when introduced to an aqueous buffer, the dielectric constant of the environment drops abruptly. Because the compound is a weak acid, if the buffer pH is below its pKa, it remains in its protonated (uncharged) form. The hydrophobic bulk of the bromine and methyl groups dominates, forcing the compound out of solution 1. The Solution: You must exploit the ionizable nature of the carboxylic acid. Ensure your aqueous buffer is adjusted to a pH of at least 7.4. At this pH, the acid deprotonates into a carboxylate salt, massively increasing its polarity and enabling stable ion-dipole interactions with water.

Q2: I am experiencing severe peak tailing and inconsistent retention times during reversed-phase HPLC analysis. Is this related to solubility? The Causality: Absolutely. If your sample is dissolved in a strong organic solvent (like 100% acetonitrile) but injected into a highly aqueous mobile phase, the analyte rapidly precipitates at the column head before slowly re-dissolving as the organic gradient increases. Furthermore, if your mobile phase pH is near the compound's pKa, it will exist in a mixed ionization state, leading to split peaks or tailing 2. The Solution: Dissolve your sample directly in the initial mobile phase conditions. Buffer your mobile phase strictly to pH 2.5–3.0 (ensuring the molecule is fully protonated and neutral) to guarantee predictable reversed-phase retention and sharp peak shapes.

Q3: Which organic solvent provides the highest absolute solubility for synthesizing stock solutions? The Causality: The crystal lattice energy of halogenated benzoic acids is driven by strong intermolecular hydrogen bonding (forming dimers) and pi-pi stacking. To achieve high solubility, a solvent must break these bonds. Studies on analogous substituted benzoic acids demonstrate that solubility strictly follows the trend: Ethanol > Methanol > Acetonitrile > Ethyl Acetate > Dichloromethane > Toluene > Water 3. The Solution: For maximum concentration (e.g., >50 mM stocks), utilize polar aprotic solvents like DMF or DMSO, or polar protic solvents like Ethanol, which can competitively hydrogen-bond with the solute.

Part 2: Quantitative Solvation Data

To aid in your experimental design, the following table synthesizes the relative solubility profile of 5-bromo-2,3-dimethylbenzoic acid across various solvent classes, grounded in the thermodynamic behavior of heavily substituted benzoic acid derivatives 4.

Solvent SystemSolvent ClassRelative Solubility (at 25°C)Mechanistic Rationale
DMSO / DMF Polar AproticExceptionally High (>100 mg/mL)Strong dipole moment disrupts carboxylic dimers; effectively solvates the hydrophobic aromatic ring.
Ethanol Polar ProticHighForms competitive hydrogen bonds with the -COOH group; hydrocarbon chain interacts with methyl/bromo groups.
Acetonitrile Polar AproticModerateModerate dipole; frequently used as an HPLC organic modifier, but requires pH buffering to prevent precipitation.
Dichloromethane Non-polarLow to ModerateLacks hydrogen-bonding capability; only interacts via weak van der Waals forces with the aromatic bulk.
Water (pH < 4.0) Polar ProticVery Low (<2 mg/mL)High dielectric constant cannot overcome the hydrophobicity of the di-methyl and bromo substituents.
Water (pH > 7.4) Polar ProticHigh (as Carboxylate Salt)Deprotonation creates an ionic carboxylate group, enabling strong ion-dipole interactions with water.

Part 3: Self-Validating Experimental Protocols

Do not rely on visual clarity alone; supersaturated solutions can deceive you. Use the following self-validating protocols to ensure thermodynamic stability.

Protocol A: Co-Solvent Solubilization for Organic Workflows

Objective: Achieve a stable, high-concentration organic stock solution without supersaturation artifacts.

  • Primary Solvation: Weigh the required mass of 5-bromo-2,3-dimethylbenzoic acid. Add 70% of the final target volume using a polar aprotic primary solvent (e.g., DMSO or DMF).

  • Lattice Disruption: Sonicate the suspension in a water bath at 40°C for 10 minutes. Causality: Thermal energy combined with cavitation provides the activation energy required to disrupt the strong intermolecular hydrogen bonding and pi-pi stacking of the aromatic rings.

  • Co-Solvent Titration: Slowly titrate the remaining 30% volume using a miscible co-solvent (e.g., Ethanol or 1,4-dioxane) until absolute optical clarity is achieved.

  • Validation Checkpoint (Self-Validation): Allow the solution to cool to room temperature (20-25°C) for 2 hours. Centrifuge the vial at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy (approx. 230 nm) against a standard curve. If the concentration matches your theoretical yield and no pellet has formed, the solution is thermodynamically stable.

Protocol B: pH-Mediated Salt Formation for Aqueous Workflows

Objective: Dissolve the compound entirely in an aqueous buffer for biological assays.

  • Initial Suspension: Suspend the compound in the target aqueous buffer (e.g., PBS). It will appear as a cloudy suspension due to the hydrophobic bulk of the bromine and methyl groups.

  • pH Titration: Dropwise, add 0.1 M NaOH while continuously monitoring with a calibrated pH probe. Causality: Raising the pH above the compound's pKa forces deprotonation, converting the neutral lipophilic acid into a highly polar, water-soluble carboxylate salt.

  • Equilibration: Stir continuously until the pH stabilizes between 7.4 and 8.0, and the solution turns completely clear.

  • Validation Checkpoint (Self-Validation): Extract a 1 mL aliquot and perform a back-titration using 0.1 M HCl. If the compound immediately precipitates as a white cloud upon dropping the pH below 5.0, you have successfully validated that the solubility is strictly pH-dependent and the compound's structure remains intact.

Part 4: Visual Workflows

To streamline your laboratory decision-making, follow these logical pathways for troubleshooting and mechanistic understanding.

G Start 5-Bromo-2,3-dimethylbenzoic acid Insoluble in Target Solvent CheckSolvent Assess Solvent Polarity & Dielectric Constant Start->CheckSolvent IsAqueous Is the target system aqueous or organic? CheckSolvent->IsAqueous OrganicPath Organic System (e.g., DCM, Toluene) IsAqueous->OrganicPath Organic AqueousPath Aqueous/Polar System (e.g., HPLC Mobile Phase) IsAqueous->AqueousPath Aqueous HeatSonicate Apply Heat (40°C) & Sonication OrganicPath->HeatSonicate AdjustPH Adjust pH > pKa + 2 (Form Carboxylate Salt) AqueousPath->AdjustPH AddCosolvent Add Co-solvent (DMSO, DMF, or EtOH) HeatSonicate->AddCosolvent If still insoluble Success Complete Dissolution (Verified by clear solution) AddCosolvent->Success AdjustPH->AddCosolvent If lipophilic bulk resists AdjustPH->Success

Caption: Troubleshooting workflow for resolving compound insolubility.

Mechanism Neutral Neutral Acid (Lipophilic, H-bonded) Base Add Base (NaOH / Buffer) Neutral->Base Deprotonation Deprotonation of -COOH Group Base->Deprotonation Salt Carboxylate Salt (Ionic, Hydrophilic) Deprotonation->Salt Hydration Ion-Dipole Interactions with Water Salt->Hydration Soluble Aqueous Solubilization Hydration->Soluble

Caption: Mechanistic pathway of pH-driven aqueous solubilization.

References
  • Journal of Chemical & Engineering Data (ACS): Solubility of Benzoic Acid in Mixed Solvents. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive FTIR Spectroscopic Comparison of Bromobenzoic Acid Derivatives

As a critical component in drug development, agrochemical synthesis, and materials science, bromobenzoic acid derivatives frequently serve as essential building blocks. However, distinguishing between the positional isom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical component in drug development, agrochemical synthesis, and materials science, bromobenzoic acid derivatives frequently serve as essential building blocks. However, distinguishing between the positional isomers—2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para)—can be analytically challenging due to their identical molecular weights and similar physical properties.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly reliable method for differentiating these isomers. The distinct positions of the bromine atom on the benzene ring relative to the carboxylic acid group lead to unique spectral fingerprints[1]. This guide objectively compares the FTIR spectral performance of these three alternatives, providing researchers with the mechanistic causality behind the spectral shifts and a self-validating experimental protocol for accurate identification.

Mechanistic Insights: The Causality of Spectral Shifts

To effectively interpret the FTIR spectra of bromobenzoic acids, one must look beyond simply matching peaks to a table. The vibrational frequencies are directly governed by the molecule's electronic environment, steric geometry, and intermolecular interactions.

The Carbonyl (C=O) Stretch and Hydrogen Bonding

Carboxylic acids typically form highly ordered, intermolecular hydrogen-bonded cyclic dimers in the solid state. The carbonyl stretch (C=O) of a carboxylic acid generally appears as an intense band from 1760–1690 cm⁻¹, but its exact position is highly dependent on whether the acid is saturated, dimerized, or experiencing internal steric strain[2].

  • 4-Bromobenzoic Acid (para): The linear, symmetrical nature of the para-substitution allows for optimal crystal packing and highly stable, symmetric hydrogen-bonded dimers. This strong hydrogen bonding weakens the C=O double bond character, shifting its absorption to a lower frequency (~1680 cm⁻¹)[1].

  • 2-Bromobenzoic Acid (ortho): The bulky bromine atom adjacent to the carboxylic acid group creates significant steric hindrance. This forces the carboxyl group slightly out of coplanarity with the aromatic ring, perturbing the optimal hydrogen-bonded dimer network. Consequently, the C=O bond retains more double-bond character, shifting the absorption to a higher frequency (~1700 cm⁻¹)[1].

The Fingerprint Region: C-H Out-of-Plane (OOP) Bending

The 900–650 cm⁻¹ region is the definitive diagnostic zone for determining aromatic substitution patterns. The frequency of the C-H out-of-plane bending vibrations is dictated by the number of adjacent (coupled) hydrogen atoms on the aromatic ring[1].

  • Ortho-substitution (2-bromo): Features 4 adjacent hydrogen atoms, resulting in a strong, highly coupled bending mode around ~750 cm⁻¹.

  • Meta-substitution (3-bromo): Features 3 adjacent hydrogen atoms and 1 isolated hydrogen atom, typically yielding two characteristic bands near ~680 cm⁻¹ and ~780 cm⁻¹.

  • Para-substitution (4-bromo): Features 2 adjacent hydrogen atoms, producing a strong band at a higher frequency, typically between ~800–850 cm⁻¹.

Carbon-Bromine (C-Br) Stretching

Due to the heavy atomic mass of the bromine atom and the relatively weak force constant of the C-Br bond, the C-Br stretching vibration requires less energy and appears at lower wavenumbers. In general, C–Br stretches appear in the far-infrared or lower fingerprint region, specifically from 690–515 cm⁻¹[3].

Comparative Spectroscopic Data

The following table summarizes the key quantitative FTIR absorption bands used to differentiate the three bromobenzoic acid isomers.

Functional Group / Vibrational Mode2-Bromobenzoic Acid (ortho)3-Bromobenzoic Acid (meta)4-Bromobenzoic Acid (para)
O-H Stretch (Carboxylic Acid) ~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)~3000 cm⁻¹ (Broad)
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1700 cm⁻¹~1680 cm⁻¹
Aromatic C=C Stretch ~1600 – 1450 cm⁻¹~1600 – 1450 cm⁻¹~1600 – 1450 cm⁻¹
C-H Out-of-Plane (OOP) Bend ~750 cm⁻¹~680 cm⁻¹ & ~780 cm⁻¹~800 – 850 cm⁻¹
C-Br Stretch 690 – 515 cm⁻¹690 – 515 cm⁻¹690 – 515 cm⁻¹

(Note: Minor shifts of ±5 cm⁻¹ may occur depending on the sample preparation method, such as KBr pellet vs. ATR-FTIR).

Experimental Workflow & Self-Validating Protocol

To ensure high-fidelity, reproducible data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is preferred over KBr pellets for these derivatives as it prevents potential ion-exchange reactions and eliminates moisture-induced baseline artifacts.

Step-by-Step ATR-FTIR Methodology
  • System Initialization and Purge: Turn on the FTIR spectrometer and allow the source to stabilize for at least 30 minutes. If the system is purged, ensure dry nitrogen is flowing to minimize atmospheric H₂O and CO₂ interference.

  • Cleaning Validation (The Blank Scan):

    • Clean the ATR crystal (typically diamond or ZnSe) using a lint-free wipe moistened with high-purity isopropanol or acetone.

    • Self-Validation Check: Once dry, acquire a background spectrum (4000–400 cm⁻¹, 16–32 scans, 4 cm⁻¹ resolution). The baseline must be flat. If residual peaks appear (e.g., C-H stretches around 2900 cm⁻¹ from solvent impurities), reclean the crystal until a pristine baseline is achieved.

  • Sample Application: Place approximately 5–10 mg of the solid bromobenzoic acid isomer directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil onto the sample.

    • Causality: Solid samples require intimate optical contact with the crystal for the evanescent wave to penetrate. Apply pressure until the real-time preview shows an optimal absorbance intensity (typically 0.4–0.8 AU for the strongest peak). Over-pressurizing can damage the crystal, while under-pressurizing leads to weak, noisy spectra.

  • Data Acquisition: Scan the sample using the exact parameters used for the background (4000–400 cm⁻¹, 16–32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition Processing: Apply an ATR correction algorithm if necessary to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities mirror transmission spectra.

  • Verification: Cross-reference the acquired spectrum against standard databases, such as the NIST Chemistry WebBook, which provides validated reference spectra for compounds like 3-bromobenzoic acid[4].

Spectroscopic Differentiation Workflow

The following diagram illustrates the logical decision tree for differentiating the three isomers based on their acquired FTIR spectra.

G Start Bromobenzoic Acid Sample Prep Sample Preparation (ATR-FTIR or KBr Pellet) Start->Prep FTIR FTIR Spectrum Acquisition (4000 - 400 cm⁻¹) Prep->FTIR Analysis Spectral Analysis & Feature Extraction FTIR->Analysis Ortho 2-Bromobenzoic Acid C=O: ~1700 cm⁻¹ C-H OOP: ~750 cm⁻¹ Analysis->Ortho Steric Hindrance 4 Adjacent H Meta 3-Bromobenzoic Acid C=O: ~1700 cm⁻¹ C-H OOP: ~680 & 780 cm⁻¹ Analysis->Meta 3 Adjacent H 1 Isolated H Para 4-Bromobenzoic Acid C=O: ~1680 cm⁻¹ C-H OOP: ~800-850 cm⁻¹ Analysis->Para Strong H-Bonding 2 Adjacent H

Caption: Workflow for the FTIR spectroscopic differentiation of bromobenzoic acid isomers.

References

  • IR Spectroscopy Tutorial: Alkyl Halides Organic Chemistry at CU Boulder[Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts[Link]

  • Benzoic acid, 3-bromo- NIST Chemistry WebBook, SRD 69[Link]

Sources

Comparative

A Comparative Guide to Suzuki Coupling Yields: Benchmarking 5-bromo-2,3-dimethylbenzoic Acid Against Other Aryl Bromides

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is underscored by its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the construction of biaryl and substituted aromatic frameworks is paramount.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[4][[“]]

While the reaction is celebrated for its tolerance of a wide range of functional groups, its efficiency is profoundly influenced by the steric and electronic nature of the coupling partners.[6][7] This guide provides an in-depth analysis of the Suzuki coupling performance of 5-bromo-2,3-dimethylbenzoic acid, a sterically demanding substrate, benchmarked against a series of structurally diverse aryl bromides. We will explore the mechanistic underpinnings that govern reactivity and provide field-proven protocols to navigate the challenges posed by hindered substrates.

The Challenge of Steric Hindrance: A Focus on 5-bromo-2,3-dimethylbenzoic Acid

5-bromo-2,3-dimethylbenzoic acid presents a unique set of challenges for the Suzuki-Miyaura coupling. Its structure features two methyl groups positioned ortho to the carbon-bromine bond, creating significant steric congestion around the reaction center. This steric shield can severely impede the initial, and often rate-determining, oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[6][8][9] Furthermore, the presence of the carboxylic acid group, while electronically withdrawing, can influence the choice of base and reaction conditions.

To objectively evaluate its performance, we will compare it against aryl bromides with varying degrees of steric hindrance and electronic properties.

The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial to diagnosing and overcoming challenges in Suzuki couplings. The generally accepted catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10] The efficiency of each step is highly dependent on the substrates, catalyst, ligand, base, and solvent employed.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product (Ar-Ar') ArBr Aryl Bromide (Ar-Br) ArB Arylboronic Acid (Ar'-B(OH)2) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. Experimental_Workflow start Start setup Reaction Setup (Oven-dried flask, stir bar) start->setup add_solids Add Solids (Aryl Bromide, Boronic Acid, Base) setup->add_solids inert Inert Atmosphere (Evacuate & backfill with Ar/N2) add_solids->inert add_catalyst Add Catalyst & Ligand (Under positive inert gas pressure) inert->add_catalyst add_solvent Add Degassed Solvent (via syringe) add_catalyst->add_solvent reaction Heat Reaction (e.g., 80-110 °C) Monitor by TLC/LC-MS add_solvent->reaction workup Work-up (Cool, dilute, extract) reaction->workup purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end caption Fig. 2: Experimental Workflow for Suzuki Coupling.

Caption: A flowchart outlining the general experimental procedure for Suzuki coupling.

Materials:

  • Sterically Hindered Aryl Bromide (e.g., 5-bromo-2,3-dimethylbenzoic acid) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or other bulky phosphine) (1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene)

  • Reaction Vessel (Schlenk flask or microwave vial)

  • Magnetic Stir Bar and Stir Plate/Heater

  • Inert Gas Supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv). [11]2. Establish Inert Atmosphere: Seal the vessel with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide. [12]5. Reaction: Place the sealed vessel in a preheated oil bath or heating mantle (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with EtOAc.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Conclusion and Expert Recommendations

Benchmarking 5-bromo-2,3-dimethylbenzoic acid clearly demonstrates the profound impact of steric hindrance on Suzuki-Miyaura coupling reactions. While unhindered aryl bromides often react with high efficiency using standard catalyst systems, di-ortho-substituted substrates necessitate the use of specialized, bulky, and electron-rich ligands to overcome the high activation barrier of oxidative addition. [13][14] For researchers working with this or similarly challenging substrates, success hinges on methodical optimization. A screening approach evaluating different palladium/ligand combinations, bases, and solvents is highly recommended. The protocol provided herein serves as a validated starting point for these investigations, grounded in the established principles of modern cross-coupling chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ROAR Engine. Suzuki Coupling Reaction – A Powerful Tool in Modern Organic Chemistry. [Link]

  • YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]

  • Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]

  • The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. [Link]

  • Semantic Scholar. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • Consensus. Suzuki reaction general procedure. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. [Link]

Sources

Validation

Comprehensive Evaluation of Electronic Effects: 5-Bromo vs. 5-Chloro-2,3-Dimethylbenzoic Acid

The bioisosteric replacement of a chlorine atom with a bromine atom is a fundamental tactic in medicinal chemistry used to probe steric boundaries and modulate lipophilicity without drastically altering the electronic la...

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Author: BenchChem Technical Support Team. Date: April 2026

The bioisosteric replacement of a chlorine atom with a bromine atom is a fundamental tactic in medicinal chemistry used to probe steric boundaries and modulate lipophilicity without drastically altering the electronic landscape of a pharmacophore[1]. When evaluating 5-bromo-2,3-dimethylbenzoic acid[2] against its 5-chloro analog, researchers must navigate a complex interplay of inductive withdrawal, resonance donation, and steric hindrance. This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their electronic behaviors and the self-validating experimental protocols required to profile them.

Mechanistic Causality: Electronic and Steric Interplay

To predict how these halogens impact the benzoic acid scaffold, we must isolate the electronic effects transmitted through the aromatic ring from the steric effects induced by the adjacent methyl groups.

The Meta-Halogen Electronic Paradox

Halogens exhibit a dual electronic nature: they are electron-withdrawing via the inductive effect (-I) through the σ -bond framework, and electron-donating via resonance (+R) through the π -system.

In the 2,3-dimethylbenzoic acid scaffold, the halogen at the 5-position is meta to the carboxylic acid (C1). Because resonance contributors from a meta-substituent place electron density exclusively on the ortho and para carbons (C2, C4, C6), the +R effect cannot directly delocalize onto the C1 carboxylate. Consequently, the inductive effect (-I) becomes the dominant force modulating the acidity of the carboxyl group[3].

While chlorine is more electronegative than bromine (Pauling scale: 3.16 vs. 2.96), their Hammett substituent constants for the meta position ( σm​ ) are remarkably similar: σm​ for Cl is 0.37, and for Br is 0.39[4]. This counterintuitive parity arises because chlorine's stronger +R effect (due to superior 3p-2p orbital overlap with the aromatic ring) slightly offsets its stronger -I effect[5]. Thus, the net electron-withdrawing impact on the carboxylate is nearly identical.

The Ortho-Methyl Steric Twist

Both analogs feature a methyl group at the 2-position, directly ortho to the carboxylic acid. The steric bulk of this methyl group forces the carboxylate moiety to twist out of the aromatic plane. This orthogonal conformation breaks the stabilizing conjugation between the ring and the neutral carboxylic acid, thereby inherently increasing the acidity of the scaffold regardless of whether a 5-chloro or 5-bromo substituent is present[3].

G Halogen 5-Halogen (Cl vs Br) Inductive Inductive Withdrawal (-I) (Meta Position) Halogen->Inductive Dominant Resonance Resonance Donation (+R) (Minimized at Meta) Halogen->Resonance Secondary pKa Net pKa Modulation (Acid Strengthening) Inductive->pKa Electron Withdrawal Resonance->pKa Negligible OrthoMe 2-Methyl Group Steric Steric Clash with COOH OrthoMe->Steric Twist COOH Out-of-Plane Twist Steric->Twist Twist->pKa Loss of Ring Resonance

Figure 1: Electronic and steric pathways modulating the pKa of 5-halo-2,3-dimethylbenzoic acids.

Physicochemical Comparison Data

The following table synthesizes the quantitative parameters that differentiate the 5-chloro and 5-bromo analogs, highlighting how subtle atomic changes influence macroscopic drug properties.

Property5-Chloro-2,3-dimethylbenzoic acid5-Bromo-2,3-dimethylbenzoic acidImpact on Drug Design
Halogen at C5 Chlorine (Cl)Bromine (Br)Modulates electronics and steric bulk
Hammett Constant ( σm​ ) 0.37[4]0.39[4]Br is marginally more electron-withdrawing at the meta position
Van der Waals Radius ~1.75 Å[1]~1.85 Å[1]Br fills larger hydrophobic pockets in target proteins
Lipophilicity ( π constant) 0.71[4]0.86[4]Br increases overall LogP, enhancing membrane permeability
Electronegativity (Pauling) 3.162.96Cl exerts a stronger localized dipole moment

Experimental Workflows (Self-Validating Protocols)

To empirically validate the theoretical electronic and lipophilic differences between these two analogs, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Co-solvent Potentiometric Titration for pKa Determination

Causality: Halogenated dimethylbenzoic acids exhibit poor aqueous solubility. Direct aqueous titration often fails due to micro-precipitation, leading to false pKa readings. We utilize a methanol-water co-solvent system and mathematically extrapolate to 0% organic solvent to find the true thermodynamic aqueous pKa.

  • Standardization: Calibrate a high-precision pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mmol of the target acid (5-Cl or 5-Br analog) in 50 mL of pure methanol to ensure complete solvation.

  • Titration Series: Prepare 5 distinct solutions with varying methanol/water volume ratios (e.g., 30%, 40%, 50%, 60%, 70% v/v methanol). Maintain a constant ionic strength across all solutions using 0.15 M KCl.

  • Data Acquisition: Titrate each solution with standardized 0.1 M KOH. Record the half-equivalence point to determine the apparent pKa (psKa) for each specific solvent ratio.

  • Self-Validation & Extrapolation: Plot the psKa values against the mole fraction of methanol (Yasuda-Shedlovsky plot). Validation gate: A strictly linear regression ( R2>0.99 ) confirms the absence of compound aggregation. The y-intercept of this plot yields the exact thermodynamic aqueous pKa.

Protocol 2: Shake-Flask Method for Lipophilicity (LogP) Profiling

Causality: Because bromine is larger and more polarizable than chlorine, the 5-bromo analog will exhibit higher lipophilicity[1]. This protocol quantifies the partition coefficient to predict passive membrane permeability.

  • Phase Saturation: Mutually saturate 1-octanol and an aqueous phosphate buffer (adjusted to pH 2.0 to ensure the carboxylic acid is fully unionized) by stirring vigorously for 24 hours.

  • Solubilization: Dissolve exactly 1.0 mg of the analyte in 10 mL of the pre-saturated 1-octanol phase.

  • Partitioning: Add 10 mL of the pre-saturated aqueous buffer to the octanol layer in a thermostated separator funnel (25 °C). Shake mechanically for exactly 60 minutes.

  • Phase Separation (Critical Step): Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Validation gate: Centrifugation guarantees the elimination of micro-emulsions at the interface, which is the primary cause of artificially inflated aqueous concentrations in LogP assays.

  • Quantification: Analyze the concentration of the compound in both phases using HPLC-UV. Calculate LogP as log10​([C]oct​/[C]aq​) .

Workflow cluster_0 Physicochemical Profiling Prep Compound Preparation (5-Cl vs 5-Br Analogs) pKa_Det Potentiometric Titration (pKa Determination) Prep->pKa_Det LogP_Det Shake-Flask Method (LogP/Lipophilicity) Prep->LogP_Det NMR_Det 13C/1H NMR Spectroscopy (Electronic Shielding) Prep->NMR_Det Data Data Synthesis & Hammett Correlation pKa_Det->Data LogP_Det->Data NMR_Det->Data Lead Lead Optimization (Target Binding Affinity) Data->Lead Structure-Activity Relationship

Figure 2: Experimental workflow for physicochemical profiling and lead optimization.

References

  • Key contemporary considerations for halogens in drug discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Hammett equation Source: Wikipedia URL: [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds Source: Chemistry LibreTexts URL:[Link]

  • Hammett Sigma Constants Source: Wired Chemist URL:[Link]

Sources

Comparative

comparative analysis of leaving group ability in 5-bromo-2,3-dimethylbenzoic acid

Comparative Analysis of Leaving Group Ability in 5-Bromo-2,3-dimethylbenzoic Acid: A Technical Guide for Cross-Coupling Applications As a Senior Application Scientist, I frequently encounter challenges in late-stage func...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Leaving Group Ability in 5-Bromo-2,3-dimethylbenzoic Acid: A Technical Guide for Cross-Coupling Applications

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the choice of leaving group dictates the success or failure of a synthetic route. 5-Bromo-2,3-dimethylbenzoic acid is a highly functionalized aromatic building block widely utilized in pharmaceutical research[1]. In this guide, we will objectively analyze the leaving group ability of the C5-bromide in this specific scaffold, compare it against alternative halogens, and provide a self-validating experimental workflow for transition-metal catalyzed cross-coupling.

Structural and Electronic Profiling

The reactivity of an aryl halide in cross-coupling reactions—specifically the rate-determining oxidative addition step—is governed by the electronic "push-pull" environment of the aromatic ring[2].

In 5-bromo-2,3-dimethylbenzoic acid, the bromine atom at the C5 position experiences competing electronic effects:

  • Electron-Donating Effects (Deactivating for OA): The methyl group at C2 is para to the bromine, donating electron density via hyperconjugation. This increases the electron density at the C5 ipso-carbon, slightly strengthening the C-Br bond.

  • Electron-Withdrawing Effects (Activating for OA): The carboxylic acid at C1 is meta to the bromine, exerting an inductive electron-withdrawing effect. Computational and kinetic analyses demonstrate that electron-withdrawing groups stabilize the buildup of negative charge on the ipso-carbon during the oxidative addition transition state, thereby lowering the activation barrier[3].

The Verdict: The C-Br bond in this scaffold is electronically tempered. It is less reactive than highly electron-deficient aryl bromides (e.g., 1-bromo-4-nitrobenzene) but significantly more reactive than purely electron-rich systems. This makes bromine the ideal "Goldilocks" leaving group—stable enough for multi-step synthesis but reactive enough for standard palladium catalysis.

Comparative Leaving Group Analysis (The Halogen Effect)

To understand why bromine is the preferred leaving group for this scaffold, we must compare it against its iodo, chloro, and fluoro counterparts. The leaving group ability inversely correlates with the Carbon-Halogen Bond Dissociation Energy (BDE). Aryl chlorides, for instance, possess a significantly higher BDE (~395 kJ/mol) compared to aryl bromides, posing a substantial thermodynamic barrier to efficient oxidative addition[4].

The table below summarizes the comparative performance of 5-X-2,3-dimethylbenzoic acid derivatives in Pd(0)-catalyzed cross-coupling:

Leaving Group (X)Approx. C-X BDE (kJ/mol)Relative Oxidative Addition RateLeaving Group AbilityOptimal Catalytic Regime
Iodine (-I) ~280Extremely FastExcellentMild conditions (Pd(PPh₃)₄, 25–50 °C). Prone to homocoupling side-reactions.
Bromine (-Br) ~340FastVery GoodStandard conditions (Pd(dppf)Cl₂, 80 °C). Optimal balance of stability and reactivity.
Chlorine (-Cl) ~395SlowPoorRequires specialized, electron-rich dialkylbiaryl phosphines (e.g., XPhos, >100 °C)[4].
Fluorine (-F) ~530InertNegligibleRequires specialized C-F activation protocols; generally unreactive in standard cross-coupling.

Note: While the thermodynamic driving force for the addition or elimination reaction varies, it is the electronic properties of the specific halide that ultimately control the kinetic rates of these fundamental steps[5].

Mechanistic Workflow: Palladium-Catalyzed Oxidative Addition

The initiation of the cross-coupling cycle relies on a 3-centered concerted mechanism where the Pd(0) species attacks the C-X bond[6]. The diagram below maps the logical flow of the catalytic cycle, highlighting the critical role of the bromide leaving group.

CatalyticCycle Pd0 Active Catalyst Pd(0)Ln PreComplex Pre-Complexation [Pd(0)Ln ··· Ar-Br] Pd0->PreComplex Addition of 5-Bromo-2,3-dimethylbenzoic acid OA Oxidative Addition (Rate-Determining Step) PreComplex->OA C-Br Bond Activation PdII Aryl-Pd(II)-Br Complex Stable Intermediate OA->PdII Bromide as Leaving Group TM Transmetalation Ar'-B(OH)2 + Base PdII->TM Halide Exchange RE Reductive Elimination Product Release TM->RE Diaryl-Pd(II) Formation RE->Pd0 Release of Cross-Coupled Product

Fig 1: Palladium-catalyzed cross-coupling cycle highlighting the C-Br oxidative addition step.

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

Objective: Quantitative cross-coupling of 5-bromo-2,3-dimethylbenzoic acid with phenylboronic acid.

Materials:

  • Electrophile: 5-Bromo-2,3-dimethylbenzoic acid (1.0 equiv, 0.5 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) — Causality: Allows for precise quantitative NMR (qNMR) tracking of conversion without relying on isolated yields.

  • Solvent: Toluene/H₂O (4:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the electrophile, nucleophile, base, and internal standard to an oven-dried Schlenk tube. Add the solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II)-peroxo complex, halting the oxidative addition step.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(OAc)₂ and SPhos. Seal the tube.

    • Causality: SPhos is chosen because its electron-rich nature accelerates oxidative addition, while its steric bulk promotes rapid reductive elimination, preventing catalyst trapping.

  • Reaction Execution: Heat the reaction mixture to 80 °C for 4 hours with vigorous stirring (800 rpm).

  • Self-Validation & Control Matrix (Crucial for Integrity):

    • Control A (Negative): Run identical conditions omitting Pd(OAc)₂. Purpose: Validates that product formation is purely transition-metal catalyzed and rules out transition-metal-free Nucleophilic Aromatic Substitution (SNAr).

    • Control B (Positive/Comparative): Run identical conditions substituting the electrophile with 5-chloro-2,3-dimethylbenzoic acid. Purpose: Empirically demonstrates the superior leaving group ability of bromide over chloride under identical kinetic parameters.

  • Analysis: Quench with 1M HCl (to protonate the carboxylic acid), extract with EtOAc, and analyze the organic layer via ¹H qNMR. Compare the integration of the product's aromatic protons against the methoxy protons of the internal standard.

References

  • Benchchem - "5-Bromo-2,3-dimethylbenzoic Acid | CAS 5613-27-4".
  • ACS Catalysis - "Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formyl
  • The Hartwig Group - "Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes".
  • JACS Au - "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by He
  • ChemRxiv - "Halide Interactions in Pd Oxid
  • Organometallics - "Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study".

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Validation

A Comparative Guide to the Validation of 5-Bromo-2,3-dimethylbenzoic Acid as a Reference Standard in Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control (QC), the integrity of analytical measurements is paramount. The reliability of these measurements hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control (QC), the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison and validation strategy for establishing an in-house reference standard for 5-bromo-2,3-dimethylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] We will explore the necessary analytical characterization, compare its performance attributes against commercially available alternatives, and provide detailed experimental protocols to ensure scientific rigor and regulatory compliance.

The Critical Role of Reference Standards in Pharmaceutical QC

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs) and drug products.[2][3] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide guidelines for the establishment and use of reference standards.[4][5][6][7] The use of a thoroughly validated reference standard is not merely a matter of good practice; it is a regulatory necessity to ensure the safety and efficacy of pharmaceutical products.[3]

This guide will focus on the establishment of a primary reference standard, which is a substance shown to be authentic and of high purity through a comprehensive set of analytical tests, without comparison to another standard.[4]

Characterization of an In-House 5-Bromo-2,3-dimethylbenzoic Acid Reference Standard

The validation of a new reference standard is a multi-faceted process that involves a battery of analytical techniques to confirm its identity, purity, and other critical quality attributes. The following sections detail the experimental workflows for the comprehensive characterization of a newly synthesized batch of 5-bromo-2,3-dimethylbenzoic acid intended for use as a primary reference standard.

Workflow for In-House Reference Standard Validation

Reference Standard Validation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_documentation Documentation & Release Synthesis Synthesis of 5-bromo-2,3-dimethylbenzoic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity & Impurity Profiling (HPLC, GC) Identity->Purity Content Water Content (Karl Fischer) Purity->Content Physical Physical Properties (Melting Point, TGA) Content->Physical CoA Certificate of Analysis (CoA) Generation Physical->CoA Release Release as Primary Reference Standard CoA->Release

Caption: Workflow for the validation of an in-house primary reference standard.

Identity Confirmation

The first step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of 5-bromo-2,3-dimethylbenzoic acid, showing distinct signals for the aromatic protons and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and carbons.[1]

b) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-bromo-2,3-dimethylbenzoic acid, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1]

c) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-bromo-2,3-dimethylbenzoic acid will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-Br stretching vibrations.[8][9][10]

Purity and Impurity Profiling

Assessing the purity of a reference standard is critical. This involves quantifying the main component and identifying and quantifying any impurities present.

a) High-Performance Liquid Chromatography (HPLC) for Purity and Impurities

HPLC is the primary technique for determining the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method should be developed to separate 5-bromo-2,3-dimethylbenzoic acid from its potential impurities, which may include starting materials, by-products, and degradation products.

Experimental Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[11]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of benzoic acid derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically used to ensure good peak shape for acidic analytes.[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have good absorbance (e.g., 230 nm).

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., acetonitrile/water mixture).

The method must be validated according to ICH Q2(R1) and USP <1225> guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][4][13][14][15][16][17]

b) Gas Chromatography (GC) for Residual Solvents

GC with a headspace autosampler is the standard technique for the analysis of residual solvents from the synthesis and purification process.[18][19][20][21][22] The method should be capable of detecting and quantifying any solvents used in the manufacturing process, with limits set according to ICH Q3C guidelines.[18]

Experimental Protocol: GC Residual Solvent Analysis

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column with a stationary phase suitable for separating a wide range of organic solvents (e.g., G43 phase).[20]

  • Carrier Gas: Helium or Hydrogen.[21]

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient program to separate solvents with different boiling points.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO or DMF).

Water Content Determination

Water can be a significant impurity in solid reference standards.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in pharmaceutical substances.[11][23][24][25][26]

Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol and a commercial Karl Fischer reagent.

  • Procedure: Accurately weigh the sample and introduce it into the titration vessel containing anhydrous methanol. Titrate with the Karl Fischer reagent to the electrometric endpoint. The water content is calculated based on the amount of reagent consumed.[23]

Physical and Chemical Properties
  • Melting Point: The melting point of a pure substance is a sharp, well-defined temperature range. A broad melting range can indicate the presence of impurities.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and to confirm the absence of volatile impurities.

  • Loss on Drying (LOD): This test measures the amount of volatile matter of any kind in a sample. While less specific than Karl Fischer, it can provide complementary information.

Comparison of In-House vs. Commercial Reference Standards

Once the in-house reference standard has been thoroughly characterized, its quality attributes can be compared to commercially available alternatives.

FeatureIn-House Validated StandardCommercial Alternative ACommercial Alternative B
Purity (HPLC) ≥ 99.5% (with detailed impurity profile)≥ 98% (impurity profile may not be detailed)≥ 99% (limited impurity information)
Identity Confirmation ¹H NMR, ¹³C NMR, MS, FTIRTypically confirmed by one or two methods (e.g., ¹H NMR, MS)Identity confirmed by basic techniques
Water Content (Karl Fischer) < 0.1%Not specified or determined by LODNot specified
Residual Solvents (GC) Below ICH Q3C limitsMay not be specifiedNot specified
Certificate of Analysis (CoA) Comprehensive CoA with all validation dataBasic CoA with purity and identityMinimal CoA
Traceability Fully documented synthesis and characterizationTraceable to their own internal standardsLimited traceability information
Cost Lower long-term cost, initial investment in validationHigher per-unit costVaries

Impurity Profiling Decision Tree

Impurity Profiling Decision Tree Start Impurity Detected by HPLC IsKnown Is the impurity a known process-related substance? Start->IsKnown IsAboveThreshold Is the impurity above the identification threshold (e.g., ICH Q3A)? IsKnown->IsAboveThreshold Yes Quantify Quantify the impurity IsKnown->Quantify No Identify Identify the impurity (e.g., by MS, NMR) IsAboveThreshold->Identify Yes IsAboveThreshold->Quantify No Identify->Quantify Qualify Qualify the impurity (assess toxicological risk) Quantify->Qualify Control Establish a specification for the impurity Qualify->Control Unacceptable Impurity level unacceptable (requires process optimization) Qualify->Unacceptable Acceptable Impurity at acceptable level Control->Acceptable

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Safety & Regulatory Compliance

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